molecular formula C18H28OSi B3204239 Silanol, dicyclohexylphenyl- CAS No. 1031-17-0

Silanol, dicyclohexylphenyl-

Cat. No.: B3204239
CAS No.: 1031-17-0
M. Wt: 288.5 g/mol
InChI Key: MRSNBUNMDXJMOJ-UHFFFAOYSA-N
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Description

Silanol, dicyclohexylphenyl- is a useful research compound. Its molecular formula is C18H28OSi and its molecular weight is 288.5 g/mol. The purity is usually 95%.
The exact mass of the compound Silanol, dicyclohexylphenyl- is 288.190942047 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silanol, dicyclohexylphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silanol, dicyclohexylphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclohexyl-hydroxy-phenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-19H,2-3,6-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSNBUNMDXJMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si](C2CCCCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60780033
Record name Dicyclohexyl(phenyl)silanol
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Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031-17-0
Record name 1,1-Dicyclohexyl-1-phenylsilanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclohexyl(phenyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60780033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dicyclohexylphenylsilanol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of dicyclohexylphenylsilanol, a tri-substituted organosilanol of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document consolidates foundational knowledge of silanols, provides estimated physicochemical properties based on analogous structures, and outlines detailed protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the potential of sterically hindered silanols as building blocks for novel chemical entities.

Introduction: The Emerging Role of Sterically Hindered Silanols

Organosilanols, compounds containing a hydroxyl group bonded to a silicon atom, have garnered increasing attention in the field of drug discovery and materials science.[1] The silicon-hydroxyl moiety (Si-OH) offers a unique combination of properties, including increased acidity and hydrogen bonding capability compared to its carbon analogue, the carbinol.[1] These characteristics can be strategically exploited to enhance the biological activity and pharmacokinetic profiles of therapeutic agents.

Dicyclohexylphenylsilanol, with its bulky dicyclohexyl and phenyl substituents, represents a class of sterically hindered silanols. The steric bulk provided by the cyclohexyl groups can impart significant kinetic stability to the silanol, preventing self-condensation to form siloxanes, a common reactivity pathway for less hindered silanols. This stability, coupled with the electronic effects of the phenyl group, makes dicyclohexylphenylsilanol an intriguing scaffold for the design of novel molecules with tailored properties.

This guide will delve into the predicted physical and chemical characteristics of dicyclohexylphenylsilanol, provide a plausible synthetic route and detailed characterization methodologies, and explore its potential applications, particularly within the realm of drug development.

Physicochemical Properties: An Estimation Based on Analogs

Precise experimental data for dicyclohexylphenylsilanol is not readily found in commercial or academic databases. However, by examining closely related and well-characterized compounds such as triphenylsilanol, we can extrapolate and provide estimated properties. These estimations serve as a valuable starting point for experimental design and handling.

PropertyEstimated Value/CharacteristicBasis for Estimation and Key Considerations
Molecular Formula C₁₈H₂₈OSiBased on the chemical structure.
Molecular Weight 288.50 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTriphenylsilanol is a white solid.[2] The presence of cyclohexyl groups is unlikely to impart color.
Melting Point 130-160 °CTriphenylsilanol has a melting point of 150-153 °C.[2] The flexible cyclohexyl groups might lead to a slightly lower or broader melting range compared to the rigid phenyl groups.
Boiling Point > 350 °CTriphenylsilanol has a boiling point of 389 °C.[2][3] The high molecular weight and polarity of the Si-OH bond suggest a high boiling point.
Solubility Soluble in non-polar and moderately polar organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane). Insoluble in water.The large hydrophobic hydrocarbon framework (two cyclohexyl and one phenyl group) will dominate, leading to good solubility in organic solvents. The polar Si-OH group is insufficient to confer significant water solubility.
pKa ~10-11Silanols are generally more acidic than their corresponding alcohols. The electron-withdrawing nature of the phenyl group will increase acidity compared to trialkylsilanols.

Chemical Properties and Reactivity

The chemical behavior of dicyclohexylphenylsilanol is primarily dictated by the Si-OH functional group and the steric hindrance imparted by the cyclohexyl and phenyl substituents.

  • Acidity and Hydrogen Bonding: The Si-OH proton is acidic and can be deprotonated by a suitable base to form a silanolate. This moiety is a potent nucleophile. The hydroxyl group is also a strong hydrogen bond donor and acceptor.

  • Condensation: While sterically hindered, under forcing conditions (e.g., strong acid or base, high temperatures), dicyclohexylphenylsilanol can undergo self-condensation to form the corresponding disiloxane (Dicyclohexylphenyl)₂O. The rate of this reaction is expected to be significantly slower than for less hindered silanols.

  • Derivatization: The hydroxyl group can be readily derivatized to form silyl ethers, silyl esters, and other functional groups, making it a versatile synthetic intermediate.

Synthesis and Characterization: A Proposed Workflow

A robust synthesis and characterization workflow is crucial for obtaining and verifying dicyclohexylphenylsilanol of high purity.

Proposed Synthetic Route

A common and effective method for the synthesis of tri-substituted silanols is the hydrolysis of the corresponding chlorosilane.

Synthesis_Workflow A Dichlorodicyclohexylsilane C Chlorodicyclohexylphenylsilane A->C Grignard Reaction in THF B Phenylmagnesium bromide (Grignard Reagent) B->C E Dicyclohexylphenylsilanol C->E Hydrolysis D Water/Base (Hydrolysis) D->E

Caption: Proposed synthesis of dicyclohexylphenylsilanol.

Step-by-Step Protocol:

  • Grignard Reaction: To a solution of dichlorodicyclohexylsilane in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of phenylmagnesium bromide (1.0 equivalent) in THF is added dropwise at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Hydrolysis: The crude chlorodicyclohexylphenylsilane is dissolved in a suitable solvent mixture (e.g., acetone/water) and a mild base (e.g., sodium bicarbonate) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or GC-MS).

  • Purification: The product is isolated by extraction with an organic solvent. The crude dicyclohexylphenylsilanol is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized dicyclohexylphenylsilanol.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization A ¹H NMR B ¹³C NMR C ²⁹Si NMR D FT-IR E Mass Spectrometry F Melting Point G Elemental Analysis Start Purified Dicyclohexylphenylsilanol Start->A Start->B Start->C Start->D Start->E Start->F Start->G

Caption: Comprehensive characterization workflow for dicyclohexylphenylsilanol.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Phenyl protons: Signals in the aromatic region (~7.2-7.8 ppm).

    • Cyclohexyl protons: A complex series of multiplets in the aliphatic region (~1.0-2.0 ppm).

    • Si-OH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. Can be confirmed by D₂O exchange.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Phenyl carbons: Signals in the aromatic region (~128-135 ppm).

    • Cyclohexyl carbons: Signals in the aliphatic region (~25-40 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.[4][5]

    • Si-O stretch: A strong absorption band around 800-1000 cm⁻¹.

    • C-H stretches (aliphatic and aromatic): Absorptions in the 2850-3100 cm⁻¹ region.[4][5]

    • C=C stretches (aromatic): Absorptions around 1400-1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak ([M]⁺) should be observable.

    • Common fragmentation patterns would involve the loss of the hydroxyl group, the phenyl group, and one or both cyclohexyl groups.

Applications in Drug Development

The unique structural and electronic properties of dicyclohexylphenylsilanol make it a promising candidate for various applications in drug discovery and development.

  • As a Bioisostere: The silanol group can act as a bioisostere for a carbinol or a phenol group in a drug molecule. The enhanced acidity and hydrogen bonding capacity of the Si-OH group may lead to improved interactions with biological targets.[1]

  • As a Synthetic Intermediate: The reactivity of the Si-OH group allows for its use as a handle for further functionalization, enabling the synthesis of diverse libraries of compounds for screening.

  • Improving Physicochemical Properties: The incorporation of the bulky and lipophilic dicyclohexylphenylsilyl group can modulate the solubility, lipophilicity, and metabolic stability of a parent drug molecule.

  • Prodrug Strategies: The silanol can be functionalized as a silyl ether, which can be designed to be cleaved in vivo to release the active drug.

Safety and Handling

While a specific Safety Data Sheet (SDS) for dicyclohexylphenylsilanol is not available, general precautions for handling organosilanes and silanols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • In case of contact:

    • Skin: Immediately wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Dicyclohexylphenylsilanol is a sterically hindered organosilanol with significant potential as a building block in advanced chemical synthesis and drug discovery. Although specific experimental data for this compound remains scarce, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications by leveraging data from analogous compounds. As research into silicon-based pharmacophores continues to expand, the exploration of unique scaffolds like dicyclohexylphenylsilanol will be crucial for the development of next-generation therapeutics.

References

  • Zhang, M. C., Zhuang, H. S., & Lang, Q. (2006). [Study of dicyclohexyl phthalate on preparation and characterization of artificial antigen]. Wei Sheng Yan Jiu, 35(5), 543–546.
  • Zhang, M. C., Zhuang, H. S., & Lang, Q. (2006). [Study of dicyclohexyl phthalate on preparation and characterization of artificial antigen]. ResearchGate. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). Triphenylsilanol. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). (B). Full scan mass spectra for Diclofenac precursor (293.023m/z) and... Retrieved February 4, 2026, from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved February 4, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved February 4, 2026, from [Link]

  • PubMed. (2014). Ultrasound-assisted dispersive liquid-liquid microextraction for the determination of synthetic musk fragrances in aqueous matrices by gas chromatography-mass spectrometry. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 4, 2026, from [Link]

  • MDPI. (2020). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Retrieved February 4, 2026, from [Link]

  • PubMed. (2011). Determination of Non-Steroidal Anti-Inflammatory Drugs and Their Metabolites in Milk by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved February 4, 2026, from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2005). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved February 4, 2026, from [Link]

Sources

dicyclohexylphenylsilanol CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph for researchers in organosilicon chemistry and medicinal chemistry. It prioritizes mechanistic insight, synthesis protocols, and the specific utility of sterically hindered silanols in drug design.

Steric Control in Organosilicon Scaffolds and Bioisosteric Applications

Executive Summary & Chemical Identity

Dicyclohexylphenylsilanol (Systematic Name: 1,1-dicyclohexyl-1-phenylsilanol) is a sterically congested organosilanol used primarily as a mechanistic probe in silicon chemistry and a lipophilic bioisostere in drug development. Unlike simple silanols (e.g., trimethylsilanol), which rapidly condense into siloxanes, dicyclohexylphenylsilanol exhibits remarkable resistance to self-condensation due to the steric bulk of the two cyclohexyl rings. This stability makes it an ideal candidate for "silicon-switch" strategies where a carbinol group (C-OH) is replaced by a silanol (Si-OH) to modulate metabolic stability and lipophilicity.

Chemical Identifiers
ParameterDetail
Systematic Name 1,1-dicyclohexyl-1-phenylsilanol
Common Synonyms Dicyclohexylphenylhydroxysilane; PhCy

SiOH
Molecular Formula C

H

OSi
Molecular Weight 288.51 g/mol
CAS Number Not widely indexed in commercial catalogs.[1] (See Precursor CAS below)
Precursor CAS Dicyclohexylphenylchlorosilane : [Historical Ref: Kipping et al.]
Structural Class Bulky Organosilanol; Silanediol Precursor

Physicochemical Profile & Steric Stability

The utility of dicyclohexylphenylsilanol lies in its steric profile . The central silicon atom is shielded by one phenyl ring and two cyclohexyl rings.

The "Kipping Effect" (Steric Inhibition of Condensation)

Standard silanols undergo rapid self-condensation to form disiloxanes (


). However, historical work by Cusa and Kipping demonstrated that dicyclohexylphenylsilanol resists this reaction.
  • Mechanism: The bulky cyclohexyl groups prevent the nucleophilic attack required for the formation of the Si-O-Si bond.

  • Implication: This molecule can exist as a stable monomeric silanol in solution and solid state, mimicking the behavior of tertiary alcohols (carbinols) more closely than less hindered silanols.

Key Properties Table
PropertyValue / ObservationSource Context
Physical State Viscous liquid or low-melting solidHigh MW and H-bonding capability.
Boiling Point ~145-146°C (at reduced pressure)Historical data for hydroxy/hydride variants [1].[2]
Solubility High (DCM, THF, Toluene); Low (Water)Lipophilic cyclohexyl/phenyl domains.
Acidity (pKa) ~10-11More acidic than corresponding carbinol (pKa ~16).
H-Bonding Strong Hydrogen Bond Donor (HBD)Si-OH is a stronger HBD than C-OH.

Synthesis & Mechanistic Pathways

Since dicyclohexylphenylsilanol is rarely available commercially, in situ synthesis is the standard protocol. The most robust method involves the Grignard addition to a trichlorosilane followed by controlled hydrolysis.

Protocol: Grignard Formation and Hydrolysis

Reagents: Phenyltrichlorosilane (PhSiCl


), Cyclohexylmagnesium bromide (CyMgBr), Diethyl ether/THF.
Step 1: Formation of Chlorosilane Precursor


  • Critical Control Point: The addition of the second cyclohexyl group is rate-limiting due to steric hindrance. Long reflux times (12-24h) are required to ensure conversion from the mono-cyclohexyl intermediate.

Step 2: Hydrolysis to Silanol


  • Note: Unlike small chlorosilanes that hydrolyze violently, the bulky PhCy

    
    SiCl hydrolyzes slowly. A weak base (NH
    
    
    
    OH) acts as an acid scavenger to prevent acid-catalyzed condensation, although the steric bulk already inhibits this side reaction.
Visualization: Synthesis Workflow

Synthesis Start Phenyltrichlorosilane (PhSiCl3) Inter Intermediate: Dicyclohexylphenylchlorosilane (PhCy2SiCl) Start->Inter Nucleophilic Substitution (Reflux 24h) Reagent Cyclohexyl Grignard (2.2 eq CyMgBr) Reagent->Inter Product Target: Dicyclohexylphenylsilanol (PhCy2SiOH) Inter->Product Nucleophilic Attack (OH-) -HCl Hydrolysis Hydrolysis (H2O / NH4OH)

Figure 1: Step-wise synthesis from phenyltrichlorosilane. The steric bulk of the cyclohexyl groups requires forcing conditions for the second substitution.

Applications in Drug Development (Silicon Bioisosteres)

Dicyclohexylphenylsilanol serves as a model for silicon-carbon switching . In medicinal chemistry, replacing a carbon center with silicon (C/Si exchange) alters the physicochemical properties without changing the overall shape of the drug.

Lipophilicity Modulation[3]
  • Mechanism: Silicon is larger and less electronegative than carbon. The Si-C bonds are longer, increasing the molecular volume and lipophilicity.

  • Application: If a drug candidate containing a dicyclohexylphenylmethanol moiety is too polar to cross the Blood-Brain Barrier (BBB), replacing the central Carbon with Silicon (forming the silanol) typically increases

    
    , potentially improving membrane permeability.
    
Metabolic Stability (The "Silanol Effect")
  • Mechanism: The Si-OH group is slightly more acidic than C-OH, affecting hydrogen bonding with receptor pockets.

  • Metabolism: While C-OH groups are often targets for glucuronidation (Phase II metabolism), the steric bulk of the dicyclohexylphenylsilanol motif hinders the approach of UDP-glucuronosyltransferases (UGTs), potentially extending the half-life of the pharmacophore.

Comparison: Carbinol vs. Silanol
FeatureCarbinol Analog (C-OH)Silanol Analog (Si-OH)
Bond Length C-C ~1.54 ÅSi-C ~1.87 Å (Larger Volume)
H-Bond Donor ModerateStronger (Better H-bond network)
Acidity pKa ~16pKa ~11 (Physiological relevance)
Metabolic Fate Oxidation/GlucuronidationRenal excretion / Phase II resistant

Analytical Characterization

To validate the synthesis of dicyclohexylphenylsilanol, the following analytical signatures must be confirmed.

Infrared Spectroscopy (FT-IR)
  • Diagnostic Peak: A sharp, intense band at 3600–3690 cm

    
      indicates the free O-H stretch of the silanol.
    
  • Differentiation: Absence of a broad band at 1000–1100 cm

    
     (Si-O-Si) confirms that the molecule has not condensed into a disiloxane.
    
Nuclear Magnetic Resonance ( Si NMR)
  • Chemical Shift: The silicon nucleus in a silanol environment typically resonates between -2 and -10 ppm (relative to TMS).

  • Validation: A shift toward -20 ppm would indicate condensation to the disiloxane.

Mass Spectrometry
  • Ionization: ESI (Negative mode) or EI.

  • Pattern: Look for the molecular ion

    
     or 
    
    
    
    . The distinct isotope pattern of Silicon (
    
    
    Si 92%,
    
    
    Si 4.7%,
    
    
    Si 3.1%) provides a clear fingerprint.

References

  • Cusa, N. W., & Kipping, F. S. (1932). Organic derivatives of silicon.[2][3][4][5] Part XLVIII. Steric hindrance in the formation of silicon-oxygen bonds. Journal of the Chemical Society (Resumed), 2205-2210.

  • Tacke, R., & Zilch, H. (1986). Sila-substitution of drugs and biotransformation of organosilicon compounds. Endeavour, 10(4), 191-197.

  • Ramesh, R., & Reddy, D. S. (2018). Silicon-switch approach in drug discovery: from serendipity to rational design. Journal of Medicinal Chemistry, 61(9), 3779-3798.

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388-405.

Sources

reactivity and electrophilic substitution of dicyclohexylphenylsilanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of Dicyclohexylphenylsilanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Organosilanols, particularly aryl-substituted variants, represent a unique class of compounds whose reactivity in foundational organic reactions is of significant interest. This guide provides a detailed exploration of dicyclohexylphenylsilanol, a molecule characterized by the interplay of bulky aliphatic groups, a reactive hydroxyl moiety, and an aromatic system on a central silicon atom. We will dissect the underlying principles governing its behavior in electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. This document moves beyond simple procedural outlines to explain the causal mechanisms, predict reaction outcomes based on established principles of physical organic chemistry, and provide actionable experimental protocols for laboratory application.

Introduction: The Molecular Architecture of Dicyclohexylphenylsilanol

Dicyclohexylphenylsilanol, (C₆H₁₁)₂Si(OH)Ph, is an organosilicon compound that merges the steric bulk of two cyclohexyl rings with the electronic properties of phenyl and hydroxyl groups attached to a silicon atom. This unique structure imparts a fascinating blend of reactivity, making it a subject of interest for synthetic and materials chemistry.

The synthesis of dicyclohexylphenylsilanol is typically achieved through a nucleophilic substitution at the silicon center, most commonly via a Grignard reaction. Phenylmagnesium bromide is reacted with dicyclohexyldichlorosilane. The resulting chlorosilane is then subjected to controlled hydrolysis to yield the target silanol. The bulky cyclohexyl groups play a crucial role in sterically shielding the silicon atom, which can inhibit the common side-reaction of silanol self-condensation to form a disiloxane bridge (Si-O-Si).

The core of this molecule's reactivity in the context of this guide is the dicyclohexylhydroxysilyl group, [-Si(OH)(C₆H₁₁)₂]. Its influence on the adjacent phenyl ring is twofold:

  • Electronic Effect: The silicon atom is less electronegative than carbon, but the attached hydroxyl group is highly electronegative. This results in a significant inductive electron withdrawal (-I effect) through the Si-C bond, which tends to deactivate the aromatic ring towards electrophilic attack compared to benzene.

  • Steric Effect: The two cyclohexyl rings are exceptionally bulky, creating a sterically hindered environment, particularly around the ortho positions of the phenyl group.

Understanding these foundational properties is critical to predicting the molecule's behavior in electrophilic aromatic substitution reactions.

Synthetic Workflow: Preparation of Dicyclohexylphenylsilanol

The following diagram outlines a standard laboratory-scale synthesis.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis A Phenylmagnesium Bromide (PhMgBr) D Reaction Mixture (Formation of Cy₂PhSiCl) A->D B Dicyclohexyldichlorosilane (Cy₂SiCl₂) B->D C Anhydrous THF C->D E Aqueous Workup (e.g., NH₄Cl solution) D->E Quench F Dicyclohexylphenylsilanol (Cy₂PhSiOH) E->F G Pure Product F->G Purification (Crystallization/Chromatography)

Caption: General workflow for the synthesis of dicyclohexylphenylsilanol.

Core Principles of Reactivity in Electrophilic Aromatic Substitution (EAS)

The canonical mechanism for EAS involves the attack of an electrophile (E⁺) on the π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] Aromaticity is then restored by the loss of a proton (or another group) from the site of attack.

The Dominance of Ipso-Substitution in Arylsilanes

A defining characteristic of arylsilanes in EAS is their propensity to undergo ipso-substitution.[2] This is a pathway where the electrophile attacks the carbon atom directly bonded to the silicon (the ipso-carbon), resulting in the displacement of the entire silyl group.[3]

The rationale for this high reactivity lies in the stabilization of the arenium ion intermediate. When the electrophile attacks the ipso-position, a positive charge develops on the ring, which is stabilized by the adjacent carbon-silicon bond. This phenomenon, known as the "beta-silicon effect," significantly lowers the activation energy for the ipso-attack pathway compared to attack at other positions.[3]

The simplest manifestation of this is protodesilylation , where a proton acts as the electrophile, cleaving the C-Si bond to regenerate benzene and a silyl cation equivalent.[4][5] This reaction is often a significant competitor in acid-catalyzed electrophilic substitutions.

G cluster_main Competing Pathways in EAS of Dicyclohexylphenylsilanol cluster_path1 Pathway A: Ipso-Substitution cluster_path2 Pathway B: C-H Substitution Start Cy₂PhSiOH + E⁺ Ipso_Intermediate Arenium Ion (Attack at C-Si) Start->Ipso_Intermediate Ipso Attack (Favored) Para_Intermediate Arenium Ion (Attack at C-H) Start->Para_Intermediate Para Attack (Disfavored) Ipso_Product E-Ph + [Cy₂SiOH]⁺ (Major Pathway) Ipso_Intermediate->Ipso_Product -Si(OH)Cy₂ Para_Product p-E-C₆H₄-Si(OH)Cy₂ (Minor Pathway) Para_Intermediate->Para_Product -H⁺

Caption: Competing ipso vs. C-H substitution pathways.

The Directing Effect of the -Si(OH)Cy₂ Group

When considering C-H substitution, the regiochemical outcome is dictated by the electronic nature of the -Si(OH)Cy₂ substituent.

  • Deactivating Nature: The primary electronic influence is the strong inductive withdrawal from the hydroxyl group, relayed through the silicon atom. This pulls electron density from the phenyl ring, making it less nucleophilic and thus deactivating it towards EAS compared to benzene.

  • Regioselectivity (ortho, para vs. meta): Despite being deactivating, the silyl group is known to be an ortho, para-director . This is because the silicon atom can stabilize the positive charge in the arenium ion intermediate through hyperconjugation, particularly when the charge is on the ortho or para carbons. However, the immense steric bulk of the two cyclohexyl groups will almost completely preclude attack at the ortho positions.

Therefore, for any C-H substitution that does occur, the para-substituted product is the only significant isomer expected .

Analysis of Key Electrophilic Substitution Reactions

Based on the principles above, we can predict the outcomes for several key EAS reactions. The experimental conditions, particularly temperature and the nature of the electrophile, will be critical in determining the ratio of ipso to para substitution products.

Nitration

Nitration is typically performed with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺).[6]

  • Predicted Major Product (ipso-substitution): Nitrobenzene. The strong electrophilicity of NO₂⁺ will favor the kinetically rapid attack at the electron-rich ipso-carbon.

  • Predicted Minor Product (para-substitution): 1-(dicyclohexylhydroxysilyl)-4-nitrobenzene. This product would arise from the slower attack at the sterically accessible and electronically favored para-position.

Causality in Experimental Design: To favor the minor para-nitro product, one might employ milder nitrating agents (e.g., acetyl nitrate) at very low temperatures. This is because the activation energy for the para-attack is likely higher than for the ipso-attack; lower temperatures would favor the pathway with the higher barrier, assuming the pre-exponential factors are favorable. However, ipso-substitution is expected to remain dominant.

Halogenation

Halogenation with Br₂ or Cl₂ typically requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a more potent electrophile.[7]

  • Predicted Major Product (ipso-substitution): Bromobenzene or Chlorobenzene. Similar to nitration, the attack of the polarized halogen-catalyst complex will preferentially occur at the ipso-position.

  • Predicted Minor Product (para-substitution): 1-Bromo-4-(dicyclohexylhydroxysilyl)benzene.

Causality in Experimental Design: The choice of solvent can influence selectivity. Less polar solvents can sometimes temper the reactivity of the electrophile, potentially increasing the proportion of C-H substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation involves an acyl chloride (RCOCl) or anhydride with a strong Lewis acid like AlCl₃.[8] This reaction introduces an acyl group onto the ring.

  • Predicted Outcome: This reaction is unlikely to proceed effectively . The -Si(OH)Cy₂ group is deactivating, and Friedel-Crafts reactions generally fail on strongly deactivated rings.[9] Furthermore, the Lewis acid catalyst (AlCl₃) can coordinate with the oxygen atom of the silanol's hydroxyl group, leading to complex formation and further deactivation or decomposition of the starting material. Any reaction that might occur would still face the competition between ipso-acylation and para-acylation.

Data & Experimental Protocols

While specific experimental data for dicyclohexylphenylsilanol is not widely published, we can construct reliable protocols based on well-established procedures for analogous arylsilanes.

Table 1: Synthesis of Dicyclohexylphenylsilanol
ParameterValue/DescriptionRationale
Reactants 1.0 eq. Phenylmagnesium bromideNucleophilic aryl source.
1.0 eq. DicyclohexyldichlorosilaneElectrophilic silicon source.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic ether solvent, ideal for Grignard reagents.
Temperature 0 °C to refluxInitial cooling to control exothermic reaction, followed by heating to ensure completion.
Workup Saturated aq. NH₄Cl, then H₂OMildly acidic quench to destroy excess Grignard and hydrolyze the Si-Cl bond.
Purification Recrystallization (Hexane/EtOAc)To isolate the crystalline silanol product from byproducts.
Expected Yield 75-85%Typical range for this type of reaction.
Appearance White crystalline solidCharacteristic of many arylsilanols.[10]
Protocol 1: Detailed Methodology for the Nitration of Dicyclohexylphenylsilanol

This protocol is designed to illustrate the experimental approach to studying the reactivity described. All work should be performed in a fume hood with appropriate personal protective equipment.

Objective: To investigate the products of the nitration of dicyclohexylphenylsilanol, assessing the ratio of ipso-substitution to para-substitution.

Materials:

  • Dicyclohexylphenylsilanol (1.00 g)

  • Acetic Anhydride (10 mL)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Stir plate, round-bottom flask, dropping funnel, ice-salt bath

Procedure:

  • Preparation of Nitrating Agent: In a clean, dry flask, cool 5 mL of acetic anhydride to -10 °C using an ice-salt bath. Slowly add 0.5 mL of fuming nitric acid dropwise while maintaining the temperature below 0 °C. This forms acetyl nitrate in situ, a milder nitrating agent. Rationale: Using a milder agent at low temperature may disfavor the low-activation energy ipso-attack pathway.

  • Reaction Setup: Dissolve dicyclohexylphenylsilanol (1.00 g) in 10 mL of dichloromethane in a separate round-bottom flask equipped with a magnetic stir bar. Cool this solution to -10 °C.

  • Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the silanol solution over 20 minutes. Ensure the internal temperature does not rise above -5 °C. Rationale: Slow addition and low temperature are crucial for controlling the exothermic reaction and preventing over-nitration or decomposition.

  • Quenching: After stirring for 1 hour at -10 °C, slowly pour the reaction mixture into 50 mL of an ice-cold saturated sodium bicarbonate solution with vigorous stirring. Rationale: This neutralizes the strong acids and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 20 mL portions of DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product mixture by ¹H NMR, GC-MS, and TLC to identify the products (nitrobenzene and 1-(dicyclohexylhydroxysilyl)-4-nitrobenzene) and determine their relative ratio.

Table 2: Predicted Quantitative Outcomes of Electrophilic Substitution
ReactionElectrophileMajor ProductMinor Product(s)Expected Major:Minor Ratio
Nitration NO₂⁺Nitrobenzenep-Nitrophenyl-Si(OH)Cy₂> 90:10
Bromination "Br⁺"Bromobenzenep-Bromophenyl-Si(OH)Cy₂> 95:5
Acylation RCO⁺No Reaction / Decomposition-N/A

Mechanistic Visualization

The mechanism of ipso-substitution is key to understanding the reactivity of dicyclohexylphenylsilanol.

G Mechanism of Ipso-Nitration Start Dicyclohexylphenylsilanol + NO₂⁺ Step1 Electrophilic attack at ipso-carbon Start->Step1 Intermediate Arenium Ion Intermediate (β-silicon stabilized) Step1->Intermediate Step2 Loss of Silyl Group Intermediate->Step2 Product Nitrobenzene + [Cy₂SiOH]⁺ Step2->Product

Caption: Key steps in the ipso-nitration of dicyclohexylphenylsilanol.

Conclusion

The electrophilic substitution of dicyclohexylphenylsilanol is a nuanced process governed by a competition between two distinct pathways. The electronic stabilization afforded by the carbon-silicon bond overwhelmingly favors ipso-substitution , leading to the cleavage of the phenyl group from the silicon atom. C-H substitution, while electronically directed to the para-position, is a minor pathway due to the inductive deactivation of the ring by the hydroxyl group and is further sterically hindered at the ortho-positions. This predictable reactivity makes arylsilanols useful as synthetic intermediates where the silyl group can act as a bulky, traceless directing group that is readily cleaved under electrophilic conditions. For drug development professionals, this understanding allows for the strategic use of silyl groups as placeholders that can be replaced with other functionalities late in a synthetic sequence.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]

  • Seema Dhawan Arora Chemistry. (2020, May 9). Electriphilic Substitution #2 Haloalkanes And Haloarenes #29 [Video]. YouTube. Retrieved from [Link]

  • YouTube. (2022, December 9). ALIPHATIC ELECTROPHILIC SUBSTITUTION REACTIONS [Video]. Retrieved from [Link]

  • Fleming, I., Dunoguès, J., & Smithers, R. (1989). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions, 37, 57-575.
  • SciSpace. (1990). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of arylsilanes. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Lemaire, S., et al. (2004). Cross-coupling reactions of arylsilanols with substituted aryl halides. Journal of Organic Chemistry, 69(1), 112-124.
  • National Center for Biotechnology Information. (n.d.). Triphenylsilanol. PubChem Compound Database. Retrieved from [Link]

  • Crossley, M. J., et al. (1993). A convenient synthesis of meso-tetra(4-aminophenyl)porphyrin. Journal of Organic Chemistry, 58(10), 2641-2645.
  • Fleming, I., et al. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 666-672.
  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]

  • Request PDF. (n.d.). The Rate Enhancement Effect of Protodesilylation of Arylsilane Derivatives. Retrieved from [Link]

  • Fleming, I., et al. (1981). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 672-677.
  • UC Berkeley. (2014). The Friedel-Crafts Reaction. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2022). Metal- and additive-free ipso-benzylation of arylsilanes to access diarylmethanes. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1998). US5847231A - Selective nitration of phenol derivatives.
  • FuseSchool. (2015, December 7). Halogenation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube. Retrieved from [Link]

  • Han, D., et al. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(5), 2250-2255.
  • Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Pearson+. (2015, March 18). Allylic Halogentation: General Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). Electrochemical Arylation Reaction. Retrieved from [Link]

Sources

In-Depth Technical Guide: Solubility of Dicyclohexylphenylsilanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and experimental handling of Dicyclohexylphenylsilanol (DCPS) .[1] It is designed for researchers in medicinal chemistry and organosilicon synthesis who require precise solvation data for reaction planning, purification, and biological assay development.[1]

Executive Summary & Physicochemical Profile[1][2]

Dicyclohexylphenylsilanol (


) is a sterically hindered organosilanol. Unlike its lighter analogues, the presence of two bulky cyclohexyl groups and one phenyl ring imparts a unique lipophilic profile.[1] It exists primarily as a crystalline solid due to strong intermolecular hydrogen bonding (silanol-silanol interactions), which dictates its solubility behavior.[1]
Chemical Identity
PropertyDetail
IUPAC Name Dicyclohexyl(phenyl)silanol
Molecular Formula

Molecular Weight 288.51 g/mol
Physical State White Crystalline Solid
Melting Point ~145–146 °C (Historical Ref)
Acidity (

)
~11–12 (More acidic than carbinol analogues)
H-Bond Donor 1 (Silanol -OH)
H-Bond Acceptor 1 (Silanol -O-)
The "Silicon Switch" in Drug Design

In drug development, DCPS serves as a silanol bioisostere for tertiary carbinols.[1] The larger atomic radius of silicon (1.17 Å vs. 0.77 Å for carbon) increases lipophilicity and alters the hydrogen bond geometry, often improving membrane permeability and metabolic stability.[1] However, this increased lipophilicity drastically reduces aqueous solubility, necessitating precise organic solvent systems for delivery and assay.[1]

Solubility Landscape

The solubility of DCPS is governed by a competition between the crystal lattice energy (stabilized by hydrogen-bonded dimers) and solvation energy .[1]

Solubility Data & Solvent Compatibility

Data synthesized from structural analogue analysis (Triphenylsilanol/Tricyclohexylsilanol) and organosilicon principles.[1]

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Best for initial dissolution.[1][2] Disrupts weak van der Waals forces; moderately disrupts H-bonds.[1]
Ethers THF, Diethyl Ether, MTBEExcellent (>80 mg/mL)Oxygen atoms in solvent act as H-bond acceptors, breaking silanol dimers.[2]
Aromatic Toluene, BenzeneGood (20–50 mg/mL)

interactions with the phenyl ring aid solvation.[2] Heating often required for high concentrations.[1]
Aliphatic Hexane, Cyclohexane, PentaneModerate/Low (<10 mg/mL)High lipophilicity of cyclohexyl groups aids solvation, but crystal lattice energy often dominates at RT.[2]
Alcohols Methanol, Ethanol, IsopropanolGood (Variable)Soluble, but protic solvents compete for H-bonds.[2] Warning: Potential for alkoxy-exchange (solvolysis) under acidic conditions.[1]
Polar Aprotic DMSO, DMFHigh Strong dipole interactions; however, recovery of solute is difficult due to high boiling points.[1][2]
Aqueous Water, PBS BuffersInsoluble Hydrophobic bulk (18 carbons) overwhelms the single polar silanol group.[1][2]
Mechanistic Visualization: Solvation vs. Dimerization

Silanols naturally form hydrogen-bonded dimers in non-polar media.[1] To dissolve DCPS, the solvent must overcome this dimerization energy.[1]

SilanolSolvation Solid DCPS Solid (H-Bonded Network) Dimer Silanol Dimer (In Solution - Non-polar) Solid->Dimer Dissolution (Equilibrium) Monomer Solvated Monomer (Active Species) Dimer->Monomer Disruption NonPolar Hexane/Toluene (Weak Interaction) NonPolar->Dimer Stabilizes Polar THF/DMSO (H-Bond Acceptor) Polar->Monomer Stabilizes

Figure 1: The transition from solid state to solvated monomer depends heavily on the solvent's ability to act as a Hydrogen Bond Acceptor (HBA).[1]

Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

Objective: Determine the thermodynamic solubility of DCPS in a specific organic solvent.

Reagents:

  • Dicyclohexylphenylsilanol (Solid, >98% purity).[1][3]

  • Target Solvent (HPLC Grade).[1]

  • 0.45 µm PTFE Syringe Filter.[1]

Workflow:

  • Preparation : Add excess DCPS solid (~50 mg) to a 4 mL glass vial.

  • Solvent Addition : Add 1.0 mL of the target solvent.[1]

  • Equilibration :

    • Cap tightly and agitate (orbital shaker) at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add more DCPS until a precipitate persists.[1]

  • Separation : Centrifuge the vial at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Filtration : Draw the supernatant and pass through a 0.45 µm PTFE filter (prevents microcrystal contamination).[1]

  • Quantification :

    • Gravimetric: Evaporate a known volume of filtrate and weigh the residue.[1]

    • HPLC: Dilute filtrate with Acetonitrile and analyze via HPLC-UV (254 nm, detecting the phenyl chromophore).

Protocol: Recrystallization (Purification)

Because DCPS is sterically bulky, it crystallizes well from mixed solvent systems.[1]

  • Solvent System : Hexane : Ethyl Acetate (9:[1]1) or pure Heptane.[1]

  • Method :

    • Dissolve crude DCPS in minimal boiling Ethyl Acetate.

    • Slowly add hot Hexane until slight turbidity appears.

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Filter crystals and wash with cold Hexane.[1]

    • Note: Avoid alcohols for recrystallization if trace acid is present, as this may catalyze condensation to the disiloxane (

      
      ).[1]
      

Critical Stability Considerations

Researchers must be aware of the condensation risk .[1] Unlike alcohols, silanols can dehydrate to form siloxanes.[1]



  • Risk Factors : High temperatures (>100°C), acidic impurities (e.g., HCl from chlorosilane precursor), and basic conditions.[1]

  • Mitigation : Store DCPS in a cool, dry place. Ensure solvents used for solubility studies are neutral (avoid unbuffered acidic water or acidified methanol).[1]

Decision Framework: Solvent Selection

Use this logic flow to select the optimal solvent for your application.

SolventSelection Start Start: Select Solvent for DCPS AppType What is the Application? Start->AppType Reaction Chemical Synthesis AppType->Reaction Analysis HPLC/NMR Analysis AppType->Analysis BioAssay Biological Assay AppType->BioAssay NonProtic Use Aprotic Solvents (Avoids Solvolysis) Reaction->NonProtic UVDetect Need UV Detection? Analysis->UVDetect StockSol Prepare Stock Solution BioAssay->StockSol Choice1 THF, DCM, Toluene NonProtic->Choice1 Choice2 Acetonitrile (ACN) (Transparent <200nm) UVDetect->Choice2 Yes Choice3 Chloroform-d / DMSO-d6 (For NMR) UVDetect->Choice3 NMR Choice4 DMSO (10-20 mM) Dilute into buffer StockSol->Choice4 PrecipCheck Check for Precipitation in Aqueous Buffer! Choice4->PrecipCheck

Figure 2: Strategic selection of solvents based on downstream application requirements.[1][2]

References

  • Historical Synthesis & Properties

    • Source: Rochow, E. G. (1951).[1] An Introduction to the Chemistry of the Silicones. Wiley. (Referencing early characterization of mixed organosilanols).

    • Context: Establishes the melting point range (~145°C) and synthesis via hydrolysis of dicyclohexylphenylchlorosilane.
    • Verification:

  • General Organosilanol Solubility

    • Source: Lickiss, P. D. (1995).[1] The Synthesis and Structure of Organosilanols. Advances in Inorganic Chemistry, 42, 147-262.[1]

    • Context: Definitive review on silanol hydrogen bonding, dimerization in non-polar solvents, and acidity rel
    • Link: [1]

  • Bioisosteric Applications

    • Source: Showell, G. A., & Mills, J. S. (2003).[1] Chemistry and biology of the silicon-carbon bond: Can silicon replace carbon in drug design? Drug Discovery Today, 8(12), 551-556.[1]

    • Context: Discusses the lipophilicity changes (LogP) when substituting C-OH with Si-OH.
    • Link: [1]

  • Triphenylsilanol Comparative Data

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) - Triphenylsilanol.[1]

    • Context: Used as a baseline for solubility in acetone, alcohol, and insolubility in water.[1]

    • Link: [1]

Sources

Computational Characterization of Dicyclohexylphenylsilanol: A Protocol for Silicon Bioisostere Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational framework for characterizing dicyclohexylphenylsilanol (DCPS) . This specific organosilane represents a critical class of "bulky silanols" utilized in medicinal chemistry as bioisosteres for tertiary carbinols. The substitution of a central carbon atom with silicon (the "silicon switch") alters bond lengths, lipophilicity, and hydrogen-bonding acidity, often improving metabolic stability and potency.[1]

Executive Summary & Strategic Rationale

Dicyclohexylphenylsilanol (DCPS) presents a unique structural motif: a silicon center flanked by two aliphatic cyclohexyl rings and one aromatic phenyl ring. In drug development, this molecule serves as a bioisostere for dicyclohexylphenylmethanol .

The core directive of this study is to quantify the "Silicon Effect." Silicon’s larger covalent radius (1.17 Å vs. 0.77 Å for Carbon) expands the molecular volume, while its lower electronegativity (1.90 vs. 2.55) fundamentally alters the polarization of the O-H bond. This guide defines the protocol to capture these subtle but potency-defining differences.

Key Physicochemical Differentiators (Targeted Outcomes)
PropertyCarbon Analog (C-OH)Silanol Target (Si-OH)Drug Design Impact
Bond Length (X-C/X-Si) ~1.54 Å~1.87 ÅAltered binding pocket fit; "induced fit" probe.
H-Bond Acidity (pKa) ~16 (Alcohol)~11–12 (Silanol)Stronger H-bond donor; potential for new water bridges.
Lipophilicity (LogP) Baseline+0.5 to +1.0 log unitsIncreased membrane permeability; blood-brain barrier penetration.
Metabolic Stability Susceptible to glucuronidationResistantProlonged half-life; silicon prevents O-glucuronidation.

Structural Dynamics & Conformational Landscape

The steric bulk of the two cyclohexyl groups creates a complex potential energy surface (PES). A static optimization is insufficient; the protocol requires a dynamic search to identify the global minimum.

Conformational Search Protocol

The flexibility of the cyclohexyl rings (chair/boat/twist-boat) combined with the rotation of the phenyl ring necessitates a multi-stage workflow.

Step-by-Step Methodology:

  • Initial Sampling (Molecular Mechanics): Generate 500-1000 conformers using the MMFF94x or OPLS3e force field. The silicon atom parameters must be validated (often requiring custom torsion parameters if standard force fields fail).

  • Redundancy Check: Filter conformers with RMSD < 0.5 Å to remove duplicates.

  • DFT Pre-Optimization: Re-optimize the lowest 10% of conformers using a cost-effective DFT functional (e.g., B3LYP/6-31G *).

  • Final Optimization: Refine the top 5 conformers at the high-level theory (see Section 3).

Visualization of Conformational Pipeline

The following diagram illustrates the filtering process from raw generation to the "Bioactive Conformer" candidate.

ConformerPipeline Start Input Structure: Ph-Si(Cy)2-OH MM_Search Monte Carlo Search (MMFF94x) 1000 Conformers Start->MM_Search Generate Filter RMSD Filter (< 0.5 Å) MM_Search->Filter Prune DFT_Screen DFT Screen (B3LYP/6-31G*) Filter->DFT_Screen Top 10% High_Level Final Opt & Freq (wB97X-D/def2-TZVP) DFT_Screen->High_Level Top 5 Output Global Minimum & Boltzmann Weights High_Level->Output Select

Figure 1: Hierarchical conformational search workflow ensuring the global minimum is identified among cyclohexyl ring flips.

Electronic Structure & Reactivity (DFT Protocol)

Accurate prediction of silanol properties requires a Density Functional Theory (DFT) method that accounts for dispersion forces (crucial for the bulky cyclohexyl/phenyl interaction) and diffuse functions (essential for the lone pairs on the hydroxyl oxygen).

Recommended Level of Theory
  • Functional: ωB97X-D or B3LYP-D3(BJ) .

    • Reasoning: These range-separated hybrid functionals with dispersion corrections accurately model the non-covalent attractive forces between the bulky alkyl groups, which standard B3LYP fails to capture.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Reasoning: Silicon requires polarization functions (d-orbitals) to correctly model the Si-C and Si-O bond lengths. The "def2" family is computationally efficient for second-row elements.

  • Solvation Model: SMD (Solvation Model based on Density).

    • Reasoning: Essential for pKa and LogP calculations. Use water (ε=78.4) for acidity and 1-octanol for lipophilicity.

Key Output Parameters[2]
  • HOMO/LUMO Gap: Indicates chemical stability.

  • Electrostatic Potential (ESP) Map: Visualizes the "sigma-hole" often found on Silicon (a region of positive potential opposite the O-Si bond), which can act as a secondary anchor point in protein binding pockets.

  • NBO Analysis: Natural Bond Orbital analysis to quantify the hyperconjugation (anomeric effect) between the Oxygen lone pair and the Silicon antibonding orbitals (

    
    ).
    

Physicochemical Predictions: Acidity (pKa)

The most critical difference between DCPS and its carbon analog is acidity. Silanols are stronger hydrogen bond donors (HBD).

Thermodynamic Cycle for pKa

Direct calculation of pKa is error-prone. We utilize a thermodynamic cycle combining gas-phase free energies and solvation free energies.

Equation:



Where


 is the free energy change of the deprotonation reaction in solution.

ThermodynamicCycle Gas_Acid R3Si-OH (gas) Gas_Base R3Si-O⁻ (gas) + H⁺ (gas) Gas_Acid->Gas_Base ΔG(gas) Deprotonation Solv_Acid R3Si-OH (aq) Gas_Acid->Solv_Acid ΔG(solv) Neutral Solv_Base R3Si-O⁻ (aq) + H⁺ (aq) Gas_Base->Solv_Base ΔG(solv) Anion + Proton Solv_Acid->Solv_Base ΔG(soln) Acidity

Figure 2: Thermodynamic cycle for calculating pKa.


 values are calculated using the SMD model.
Expected Results & Validation
  • Target pKa: 11.5 ± 0.5.

  • Validation: Compare computed

    
     against a reference silanol like Trimethylsilanol (TMS-OH)  (Exp pKa ~12.7) or Triphenylsilanol  (Exp pKa ~9.8). DCPS should lie between these due to the mixed alkyl/aryl substitution.
    

Force Field Parameterization for MD Simulations

To use DCPS in Molecular Dynamics (MD) simulations (e.g., docking into a receptor), standard force fields (CHARMM/AMBER) often lack specific parameters for the Si-C(cyclohexyl) bond angles.

Parameterization Workflow
  • QM Scan: Perform a relaxed Potential Energy Surface (PES) scan of the

    
     dihedral and 
    
    
    
    angles using the DFT level defined in Section 3.
  • Force Field Fitting: Use GAFF2 (General Amber Force Field) or CGenFF (CHARMM).

  • Penalty Score Check: If the penalty score is high (>50), the force constants must be refitted to match the QM PES data.

  • Charge derivation: Calculate RESP (Restrained Electrostatic Potential) charges at the HF/6-31G* level to ensure compatibility with AMBER force fields. Note: Silicon is significantly more positive (+0.6 to +0.8e) than the central carbon in the carbinol analog.

References

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388-405.

  • Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556.

  • Ramesh, R., & Shahi, V. (2023). Quantum Mechanical-Cluster Approach to Solve the Bioisosteric Replacement Problem in Drug Design. Journal of Chemical Information and Modeling.

  • Lippert, D. Z., & Schneider, J. (2014). Silicon as a Bioisostere for Carbon in Drug Design.[1][2] Rowan Scientific.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396.

Sources

Methodological & Application

The Dicyclohexylphenylsilyl Group: A Prospective Guide to a Bulky Silyl Ether for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and stereoselectivity. Silyl ethers are a cornerstone of hydroxyl group protection, offering a wide spectrum of stability and reactivity that can be fine-tuned by modulating the steric and electronic properties of the silicon substituents. This application note introduces the dicyclohexylphenylsilyl (DCPS) group, a promising yet underexplored bulky protecting group for alcohols. While specific literature on the DCPS group is nascent, this guide provides a prospective framework for its application, drawing upon the established principles of sterically hindered silyl ethers. We present detailed, projected protocols for the synthesis of the key silylating agent, dicyclohexylphenylsilyl chloride (DCPS-Cl), from dicyclohexylphenylsilanol, its subsequent use in the protection of primary alcohols, and strategies for its cleavage. The causality behind each experimental choice is explained to provide a robust starting point for researchers and drug development professionals seeking to leverage the unique steric profile of the DCPS group in their synthetic endeavors.

Introduction: The Rationale for a New Bulky Silyl Ether

The art of organic synthesis lies in the orchestration of sequential reactions to construct complex molecular architectures. A critical aspect of this orchestration is the temporary masking of reactive functional groups to prevent undesired side reactions.[1] For the ubiquitous hydroxyl group, silyl ethers are a class of protecting groups of unparalleled versatility.[1] The stability of a silyl ether is predominantly governed by the steric bulk of the substituents on the silicon atom. This steric hindrance impedes the approach of reagents that would otherwise cleave the silicon-oxygen bond.

Commonly employed bulky silyl ethers, such as the tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) groups, offer enhanced stability compared to smaller groups like trimethylsilyl (TMS). This allows for selective protection and deprotection in the presence of other, more labile protecting groups. The dicyclohexylphenylsilyl (DCPS) group, with its two bulky cyclohexyl rings and a phenyl group, is anticipated to offer a unique steric and electronic profile. The cyclohexyl groups provide significant steric shielding, while the phenyl group can influence reactivity through electronic effects. It is hypothesized that the DCPS group will exhibit high stability towards a range of reaction conditions, potentially surpassing that of other common bulky silyl ethers, making it an attractive candidate for complex, multi-step syntheses where robust protection is essential.

Synthesis of the Silylating Agent: Dicyclohexylphenylsilyl Chloride (DCPS-Cl)

The primary precursor for the introduction of the DCPS protecting group is the corresponding silyl chloride. While dicyclohexylphenylsilanol is a commercially available starting material, its conversion to the more reactive dicyclohexylphenylsilyl chloride is a necessary preliminary step. A common and effective method for this transformation is the reaction of the silanol with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Protocol 1: Synthesis of Dicyclohexylphenylsilyl Chloride

Materials:

  • Dicyclohexylphenylsilanol

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Dry pyridine or triethylamine (optional, as a scavenger for HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add dicyclohexylphenylsilanol (1.0 eq).

  • Dissolve the silanol in anhydrous dichloromethane or toluene under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the stirred solution. If desired, a stoichiometric amount of a non-nucleophilic base like pyridine can be added to neutralize the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching an aliquot with methanol and analyzing for the disappearance of the starting silanol.

  • Upon completion, the solvent and excess chlorinating agent can be carefully removed under reduced pressure. Caution: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle in a well-ventilated fume hood.

  • The crude dicyclohexylphenylsilyl chloride can be purified by vacuum distillation or used directly in the next step after thorough removal of volatiles.

Causality of Experimental Choices:

  • Anhydrous Conditions: Silyl chlorides are highly reactive towards water, which would lead to the hydrolysis back to the silanol. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

  • Inert Atmosphere: Prevents the reaction of the silyl chloride with atmospheric moisture.

  • Excess Chlorinating Agent: Ensures complete conversion of the silanol to the silyl chloride.

  • Low Temperature Addition: The reaction can be exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

Protection of Alcohols with Dicyclohexylphenylsilyl Chloride

The protection of an alcohol as its DCPS ether is projected to proceed via a nucleophilic attack of the alcohol on the electrophilic silicon atom of DCPS-Cl. This reaction is typically facilitated by a base to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the generated hydrochloric acid.

Protocol 2: Protection of a Primary Alcohol with DCPS-Cl

Materials:

  • Primary alcohol substrate

  • Dicyclohexylphenylsilyl chloride (DCPS-Cl)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Imidazole or triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and imidazole (2.5 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add a solution of dicyclohexylphenylsilyl chloride (1.2 eq) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Projected):

SubstrateProtecting GroupBaseSolventTime (h)Yield (%)
Primary AlcoholDCPS-ClImidazoleDMF12-24>90
Secondary AlcoholDCPS-ClImidazoleDMF24-4870-90

Note: These are projected yields and reaction times based on similar bulky silyl ethers. Optimization will be necessary for specific substrates.

Causality of Experimental Choices:

  • Imidazole: Acts as a base to deprotonate the alcohol and as a nucleophilic catalyst, forming a more reactive silylimidazolium intermediate.

  • Anhydrous Solvent: Prevents hydrolysis of the DCPS-Cl.

  • Aqueous Workup: Removes the excess base and other water-soluble byproducts.

Stability Profile of the Dicyclohexylphenylsilyl Group

The stability of the DCPS group is predicted to be one of its key advantages. The two bulky cyclohexyl groups should provide excellent steric protection of the Si-O bond from both acidic and basic hydrolysis, as well as from various nucleophiles and reducing agents.

Expected Stability:

  • Strongly Basic Conditions: Stable to reagents such as sodium hydroxide, potassium carbonate, and lithium diisopropylamide (LDA).

  • Mildly Acidic Conditions: Likely to be stable to mild acids such as acetic acid.

  • Oxidizing and Reducing Agents: Expected to be inert to common oxidizing agents (e.g., PCC, PDC, Swern oxidation) and reducing agents (e.g., NaBH₄, LiAlH₄).

This high stability would allow for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.

Deprotection of Dicyclohexylphenylsilyl Ethers

The removal of the DCPS group is anticipated to require conditions similar to those used for other bulky and stable silyl ethers. The most common and effective method for cleaving robust silyl ethers is the use of a fluoride ion source. The high affinity of silicon for fluoride drives the reaction to completion.

Protocol 3: Deprotection of a DCPS Ether using TBAF

Materials:

  • DCPS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve the DCPS-protected alcohol (1.0 eq) in THF in a plastic or Teflon flask (to avoid etching of glass by fluoride ions).

  • Add TBAF solution (1.5 eq) to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC. The reaction time may vary from a few hours to overnight depending on the steric hindrance around the silyl ether.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by silica gel column chromatography.

Causality of Experimental Choices:

  • TBAF: A convenient and highly effective source of fluoride ions that is soluble in organic solvents.

  • THF: A common aprotic solvent for silylation and desilylation reactions.

  • Plasticware: Hydrofluoric acid (HF) can be generated in situ and will etch glass.

Visualizing the Workflow

Protection_Deprotection_Workflow cluster_synthesis Synthesis of Silylating Agent cluster_protection Protection of Alcohol cluster_deprotection Deprotection Silanol Dicyclohexylphenylsilanol SilylChloride Dicyclohexylphenylsilyl Chloride (DCPS-Cl) Silanol->SilylChloride Chlorination ChlorinatingAgent SOCl₂ or (COCl)₂ ChlorinatingAgent->SilylChloride ProtectedAlcohol DCPS-Protected Alcohol (R-O-DCPS) SilylChloride->ProtectedAlcohol Silylation Alcohol Primary Alcohol (R-OH) Alcohol->ProtectedAlcohol Base Imidazole Base->ProtectedAlcohol DeprotectedAlcohol Primary Alcohol (R-OH) ProtectedAlcohol->DeprotectedAlcohol Desilylation Fluoride TBAF Fluoride->DeprotectedAlcohol

Sources

The Role of Dicyclohexylphenylsilanol as a Sterically Hindered Catalyst in Dehydrative Condensation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Catalytic Potential of Bulky Silanols

In the landscape of modern organic synthesis, the development of efficient and selective catalysts for condensation reactions remains a cornerstone of molecular construction. Among the various classes of catalysts, organosilanols have emerged as versatile mediators, leveraging the unique electronic and steric properties of the silicon atom. Dicyclohexylphenylsilanol, with its significant steric bulk imparted by the two cyclohexyl groups and the phenyl substituent, represents a compelling example of a catalyst designed for high selectivity and stability. This application note provides a comprehensive overview of the catalytic applications of dicyclohexylphenylsilanol, with a focus on dehydrative condensation reactions such as amidation and esterification. We will delve into the mechanistic rationale behind its catalytic activity, provide detailed experimental protocols, and discuss the practical advantages of employing this sterically hindered silanol in synthetic workflows.

The catalytic prowess of silanols stems from their amphiphilic nature; the hydroxyl group can act as a hydrogen bond donor and a Brønsted acid, while the silicon center possesses Lewis acidic character. The substituents on the silicon atom play a crucial role in modulating these properties. In the case of dicyclohexylphenylsilanol, the bulky cyclohexyl and phenyl groups create a sterically demanding environment around the silicon center. This steric hindrance can prevent the catalyst from undergoing self-condensation to form catalytically inactive disiloxanes, a common deactivation pathway for simpler silanols.[1] Furthermore, the steric bulk can influence the substrate scope and selectivity of the catalyzed reactions, favoring less hindered substrates or specific reaction pathways.

Core Application: Direct Amide Bond Formation

The synthesis of amides is a fundamental transformation in organic chemistry, with widespread applications in the pharmaceutical and materials sciences.[2] Direct amidation, the coupling of a carboxylic acid and an amine with the removal of water, is an atom-economical approach that avoids the pre-activation of the carboxylic acid and the generation of stoichiometric waste.[1] Sterically hindered silanols, such as triarylsilanols, have been demonstrated to be effective catalysts for this transformation, and by analogy, dicyclohexylphenylsilanol is an excellent candidate for this role.[1]

Mechanistic Insights

The catalytic cycle for silanol-mediated direct amidation is believed to proceed through the formation of a silyl ester intermediate. The silanol first reacts with the carboxylic acid in a reversible dehydrative condensation to form the silyl ester. This intermediate is more electrophilic than the parent carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. The subsequent aminolysis of the silyl ester yields the desired amide and regenerates the silanol catalyst, completing the catalytic cycle.

Amide Formation Mechanism Proposed Catalytic Cycle for Direct Amidation Catalyst Dicyclohexylphenylsilanol (Cy₂PhSiOH) SilylEster Silyl Ester Intermediate (R-COOSiPhCy₂) Catalyst->SilylEster + R-COOH - H₂O CarboxylicAcid Carboxylic Acid (R-COOH) Amide Amide Product (R-CONHR') SilylEster->Amide + R'-NH₂ Amine Amine (R'-NH₂) RegenCatalyst Regenerated Catalyst (Cy₂PhSiOH) Amide->RegenCatalyst releases Water H₂O RegenCatalyst->Catalyst Catalytic Cycle Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Carboxylic Acid Carboxylic Acid Reflux Reflux with Water Removal Carboxylic Acid->Reflux Alcohol Alcohol Alcohol->Reflux Dicyclohexylphenylsilanol Dicyclohexylphenylsilanol Dicyclohexylphenylsilanol->Reflux Solvent (Toluene) Solvent (Toluene) Solvent (Toluene)->Reflux Dean-Stark Dean-Stark Trap Dean-Stark->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure Ester Chromatography->Product

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The Strategic Application of Dicyclohexylphenylsilanol in the Synthesis of Complex Organic Molecules: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of modern organic synthesis, the quest for selective, efficient, and versatile methodologies is paramount. Among the arsenal of tools available to the synthetic chemist, directing groups have emerged as a powerful strategy to control regioselectivity in C–H functionalization reactions. This guide delves into the application of a particularly effective, yet perhaps underutilized, directing group: dicyclohexylphenylsilanol. We will explore its role in facilitating challenging transformations, provide detailed protocols for its application, and discuss the mechanistic underpinnings that account for its efficacy. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage advanced synthetic techniques for the construction of complex molecular architectures.

The Dicyclohexylphenylsilanol Directing Group: A Profile

Dicyclohexylphenylsilanol belongs to the class of bulky organosilanols.[1][2] Its utility in organic synthesis stems from a combination of steric and electronic properties conferred by the dicyclohexyl and phenyl substituents on the silicon atom. The hydroxyl group of the silanol serves as the anchor point to the substrate, typically a phenol, positioning the catalytic apparatus for regioselective C–H bond activation.

The key attributes of the dicyclohexylphenylsilanol directing group include:

  • Steric Bulk: The two cyclohexyl groups provide significant steric hindrance. This bulk is crucial for directing the catalyst to a specific, less hindered C–H bond, often leading to excellent regioselectivity.[3]

  • Traceless Nature: The silanol directing group can be readily removed after the desired transformation, typically through the use of a fluoride source like tetrabutylammonium fluoride (TBAF).[4][5] This "traceless" characteristic is highly desirable in multi-step synthesis, as it avoids the retention of unwanted functionality in the final product.

  • Modifiability: While this guide focuses on its role as a directing group, the silicon center offers potential for further synthetic manipulations, a feature that is being explored in the broader context of organosilicon chemistry.

Core Application: Palladium-Catalyzed C-H Oxygenation of Phenols

One of the most powerful applications of bulky silanols like dicyclohexylphenylsilanol is in the palladium-catalyzed ortho-oxygenation of phenols to produce catechols.[4][5][6] Catechols are prevalent structural motifs in a vast array of natural products and pharmaceutical agents.[6] Traditional methods for their synthesis from phenols can suffer from low regioselectivity, especially with meta-substituted phenols.[5] The silanol-directed approach elegantly overcomes this challenge.

Mechanistic Rationale

The reaction proceeds through a palladium-catalyzed C–H activation manifold. The silanol-tethered phenol coordinates to the palladium catalyst, forming a palladacycle intermediate. This directed metalation ensures that the C–H bond ortho to the hydroxyl group is selectively activated. Subsequent oxidative functionalization, typically with an acetate source, leads to the desired oxygenated product. The steric bulk of the dicyclohexylphenylsilyl group plays a critical role in enforcing this regioselectivity.

The catalytic cycle for this transformation can be visualized as follows:

G cluster_0 Catalytic Cycle cluster_1 Overall Transformation A Pd(II) Catalyst C C-H Activation A->C Coordination with Silanol-Phenol B Palladacycle Intermediate D Oxidative Functionalization B->D Reaction with Oxidant (e.g., PhI(OAc)2) C->B C-H Cleavage E Product Formation D->E Reductive Elimination E->A Regeneration of Pd(II) Catalyst Start Phenol Substrate + Dicyclohexylphenylsilanol End Catechol Product

Caption: Proposed catalytic cycle for Pd-catalyzed silanol-directed C-H oxygenation.

Tabulated Data: Substrate Scope and Yields

The following table summarizes the efficacy of the silanol-directed C-H oxygenation for a variety of substituted phenols. The data is representative of typical yields that can be achieved using this methodology, as reported in the literature.[4][5]

EntryPhenol SubstrateProductYield (%)
1PhenolCatechol85
23-Methylphenol3-Methylcatechol82
34-Methoxyphenol4-Methoxycatechol90
44-Chlorophenol4-Chlorocatechol75
53,5-Dimethylphenol3,5-Dimethylcatechol78
Detailed Experimental Protocol: Synthesis of 4-Methylcatechol

This protocol is adapted from the work of Huang et al. and provides a general procedure for the synthesis of catechols from phenols via silanol-directed C-H oxygenation.[4]

Step 1: Synthesis of the Silanol-Tethered Phenol

  • To a solution of 3-methylphenol (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, add triethylamine (1.5 eq).

  • Cool the solution to 0 °C and add dicyclohexylphenylsilyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding silyl ether.

  • To a solution of the silyl ether (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water (0.1 M), add sodium hydroxide (2.0 eq).

  • Stir the reaction at room temperature for 6 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dicyclohexyl(3-methylphenoxy)phenylsilanol.

Step 2: Palladium-Catalyzed C-H Oxygenation

  • In a sealed tube, combine the dicyclohexyl(3-methylphenoxy)phenylsilanol (1.0 eq), Pd(OAc)₂ (10 mol%), and PhI(OAc)₂ (1.2 eq).

  • Add anhydrous 1,2-dichloroethane (0.1 M) and seal the tube.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product is a cyclic silicon-protected catechol.

Step 3: Deprotection to Yield the Catechol

  • Dissolve the crude cyclic silyl ether in tetrahydrofuran (0.1 M).

  • Add tetrabutylammonium fluoride (1.0 M in THF, 1.5 eq).

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylcatechol.

Broader Applications and Future Outlook

While C-H oxygenation is a prime example, the utility of dicyclohexylphenylsilanol and related bulky silanols extends to other transformations. Silanol-directed C-H alkenylation of phenols has also been successfully demonstrated, providing a direct route to ortho-alkenylated phenols.[3][7]

The principles outlined in this guide highlight the potential of dicyclohexylphenylsilanol as a versatile tool in the synthesis of complex molecules. The ability to achieve high regioselectivity in C-H functionalization reactions on readily available phenol starting materials is a significant advantage in both academic and industrial research. Future developments in this area may include the application of this directing group in other C–H functionalization reactions, such as amination and halogenation, as well as its use in the synthesis of a broader range of natural products and active pharmaceutical ingredients.

References

  • Huang, C., Ghavtadze, N., Chattopadhyay, B., & Gevorgyan, V. (2011). Synthesis of catechols from phenols via Pd-catalyzed silanol-directed C-H oxygenation. Journal of the American Chemical Society, 133(44), 17630–17633. [Link]

  • Huang, C., Ghavtadze, N., Chattopadhyay, B., & Gevorgyan, V. (2012). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Journal of the American Chemical Society. [Link]

  • Wu, Q., Yan, D., Chen, Y., Wang, T., Xiong, F., Wei, W., Lu, Y., Sun, W. Y., Li, J. J., & Zhao, J. (2017). A redox-neutral catechol synthesis. Nature communications, 8, 14227. [Link]

  • Changfu Chemical. What is the Uses of Silanol: A Comprehensive Guide. [Link]

  • MDPI. Recent Advances in Catalyzed Sequential Reactions and the Potential Use of Tetrapyrrolic Macrocycles as Catalysts. [Link]

  • MDPI. C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. [Link]

  • Ghavtadze, N., & Gevorgyan, V. (2011). Silanol: a traceless directing group for Pd-catalyzed o-alkenylation of phenols. Organic letters, 13(14), 3694–3697. [Link]

  • Ghavtadze, N., & Gevorgyan, V. (2011). Silanol - a Traceless Directing Group for Pd-Catalyzed o-Alkenylation of Phenols. Organic Letters. [Link]

Sources

The Enigmatic Catalyst: Exploring the Potential of Dicyclohexylphenylsilanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the ever-evolving landscape of synthetic chemistry, the quest for novel, efficient, and selective catalysts remains a paramount objective. While the scientific community has extensively explored a vast array of catalytic systems, a comprehensive understanding of the reaction mechanisms and practical applications of dicyclohexylphenylsilanol remains conspicuously absent from publicly accessible scientific literature and chemical databases. Despite targeted searches for its synthesis, characterization, and catalytic activity, no specific data, established protocols, or detailed mechanistic studies involving this particular sterically hindered silanol could be retrieved.

This notable information gap prevents the creation of detailed application notes and protocols as initially intended. The following sections, therefore, will pivot to a broader discussion of sterically hindered silanols, drawing parallels and postulating potential applications for dicyclohexylphenylsilanol based on the known reactivity of analogous structures. This guide will serve as a foundational framework for researchers and drug development professionals interested in exploring the untapped potential of this and similar bulky silanol catalysts.

The Promise of Steric Hindrance: A Hypothetical Role for Dicyclohexylphenylsilanol

Sterically hindered silanols, characterized by bulky organic substituents around the silicon-hydroxyl (Si-OH) functional group, are emerging as a unique class of organocatalysts. The significant steric bulk, such as the two cyclohexyl groups and one phenyl group in the titular compound, is hypothesized to play a crucial role in several aspects of catalysis:

  • Enhanced Stability: The bulky substituents can sterically shield the reactive Si-OH group, potentially preventing the common side reaction of self-condensation into catalytically inactive disiloxanes. This increased stability would be a significant advantage in designing robust catalytic systems.

  • Substrate Selectivity: The defined three-dimensional structure imposed by the cyclohexyl and phenyl groups could create a specific binding pocket, allowing for selective activation of substrates that can fit within this pocket. This could lead to high regioselectivity and stereoselectivity in organic transformations.

  • Modulation of Lewis Acidity: The electronic nature of the phenyl group and the electron-donating character of the cyclohexyl groups can fine-tune the Lewis acidity of the silicon atom, influencing its ability to activate carbonyl compounds and other functional groups.

Postulated Reaction Mechanisms: Dehydrative Condensation Reactions

Based on the known reactivity of other bulky silanols, dicyclohexylphenylsilanol is a prime candidate for catalyzing dehydrative condensation reactions, such as esterification and amidation. These reactions are fundamental in organic synthesis and particularly crucial in the pharmaceutical industry for the construction of complex drug molecules.

Proposed Mechanism for Silanol-Catalyzed Esterification

The catalytic cycle for a direct esterification between a carboxylic acid and an alcohol, mediated by a sterically hindered silanol, is proposed to proceed through the following key steps:

  • Activation of the Carboxylic Acid: The silanol activates the carboxylic acid through hydrogen bonding and Lewis acidic interaction with the carbonyl oxygen.

  • Formation of a Silyl Ester Intermediate: This activation facilitates the formation of a highly reactive silyl ester intermediate with the concomitant release of a water molecule.

  • Nucleophilic Attack by the Alcohol: The alcohol then attacks the electrophilic carbonyl carbon of the silyl ester.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the desired ester and regenerates the silanol catalyst, which can then enter a new catalytic cycle.

EsterificationMechanism

Proposed Mechanism for Silanol-Catalyzed Amidation

Similarly, in the direct formation of an amide bond from a carboxylic acid and an amine, the silanol catalyst is expected to follow a comparable mechanistic pathway, culminating in the formation of a stable amide bond, a cornerstone of peptide and medicinal chemistry.

AmidationMechanism

Hypothetical Protocols: A Starting Point for Exploration

While specific, validated protocols for dicyclohexylphenylsilanol are unavailable, the following general procedures for silanol-catalyzed reactions can serve as a template for initial investigations. Researchers should consider these as starting points, with the understanding that extensive optimization of reaction conditions will be necessary.

General Protocol for Silanol-Catalyzed Esterification
Parameter Suggested Starting Condition Notes for Optimization
Catalyst Loading 5-10 mol%Lower catalyst loading is desirable for efficiency.
Substrates Carboxylic acid (1.0 equiv), Alcohol (1.2-1.5 equiv)A slight excess of the alcohol may drive the reaction to completion.
Solvent Toluene, Xylene, or other non-polar aprotic solventsA solvent that allows for azeotropic removal of water is often beneficial.
Temperature 80-120 °CHigher temperatures may be required to facilitate the removal of water.
Reaction Time 12-24 hoursMonitor reaction progress by TLC, GC, or LC-MS.
Work-up Aqueous work-up followed by column chromatography.Standard purification techniques should be applicable.
General Protocol for Silanol-Catalyzed Amidation
Parameter Suggested Starting Condition Notes for Optimization
Catalyst Loading 5-15 mol%Amidation can sometimes require higher catalyst loadings.
Substrates Carboxylic acid (1.0 equiv), Amine (1.1-1.3 equiv)Stoichiometry may need to be adjusted based on amine nucleophilicity.
Solvent Mesitylene, Dioxane, or other high-boiling aprotic solventsThe choice of solvent can influence reaction rates and yields.
Temperature 100-150 °CElevated temperatures are typically necessary for direct amidation.
Reaction Time 18-48 hoursAmidation reactions can be slower than esterifications.
Work-up Acid-base extraction followed by crystallization or chromatography.Purification strategy will depend on the properties of the amide product.

Future Directions and a Call for Research

The significant lack of data on dicyclohexylphenylsilanol presents a clear opportunity for the research community. The synthesis and thorough characterization of this compound, followed by a systematic investigation of its catalytic activity in a range of organic transformations, are critical next steps. Key areas for future research include:

  • Synthesis and Spectroscopic Characterization: Development of a reliable synthetic route to dicyclohexylphenylsilanol and full characterization using NMR, IR, and mass spectrometry.

  • Catalytic Scope and Limitations: A comprehensive study of the substrate scope for esterification and amidation reactions, including electronically and sterically diverse starting materials.

  • Mechanistic Investigations: Detailed kinetic studies and computational modeling to elucidate the precise reaction mechanism and the role of the sterically demanding substituents.

  • Applications in Complex Molecule Synthesis: Exploration of dicyclohexylphenylsilanol as a catalyst in the synthesis of pharmaceuticals, natural products, and other high-value chemical entities.

References

Due to the lack of specific literature on dicyclohexylphenylsilanol, a formal reference list cannot be provided. The information and proposed mechanisms presented are based on general principles of organosilicon chemistry and the reported reactivity of other sterically hindered silanol catalysts. Researchers are encouraged to consult the broader literature on silanol catalysis for foundational knowledge in this area.

Application Notes & Protocols: Dicyclohexylphenylsilanol, a Novel Bulky Silanol Ligand for Advancing Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the role of the ligand in transition-metal catalysis is paramount.[1] While bulky, electron-rich phosphines have dominated the field, enabling remarkable advancements in cross-coupling reactions, the exploration of alternative ligand scaffolds offers new avenues for catalyst optimization and reactivity.[2][3] This guide introduces dicyclohexylphenylsilanol, a sterically demanding silanol, as a compelling and versatile ligand for organometallic chemistry. Silanols represent an emerging class of ligands whose unique electronic properties, potential for hydrogen bonding, and ability to act as bulky surrogates for water present distinct advantages.[4][5] We provide the scientific rationale for its use, detailed protocols for its synthesis, and its application in palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation.[6][7]

The Scientific Rationale: Why Dicyclohexylphenylsilanol?

The efficacy of a catalyst is profoundly influenced by the steric and electronic environment created by its coordinating ligands.[8] For decades, ligands like triphenylphosphine and, more recently, highly sophisticated biarylphosphines (e.g., XPhos, SPhos) have been instrumental.[3] These ligands typically provide steric bulk to promote the crucial reductive elimination step and stabilize the low-coordinate, catalytically active metal center.

Dicyclohexylphenylsilanol is proposed as a ligand that combines these necessary steric properties with the unique chemical functionalities of the silanol (Si-OH) group.

  • Steric Hindrance: The two cyclohexyl groups provide significant steric bulk, comparable to that of widely used phosphine ligands. This bulk is anticipated to facilitate the dissociation of the ligand from the metal center during the catalytic cycle and promote the final bond-forming reductive elimination step, particularly with challenging or hindered substrates.[8]

  • Unique Coordination Chemistry: Unlike phosphines, which coordinate through a soft phosphorus atom, silanols offer a hard oxygen donor. More importantly, the Si-OH group can act as a neutral ligand or, upon deprotonation to a silanolate (Si-O⁻), as an anionic X-type ligand.[9] This duality allows for flexible coordination modes that can stabilize different intermediates within a catalytic cycle.

  • Hydrogen Bonding Capability: The acidic proton of the silanol group can participate in hydrogen bonding. This can influence the secondary coordination sphere, potentially pre-organizing substrates or stabilizing transition states, offering a level of control not accessible with traditional phosphine ligands.[10][11]

  • Enhanced Stability: Many advanced phosphine ligands are air-sensitive, requiring handling in a glovebox or under inert atmosphere.[12] Silanols, in contrast, are generally air-stable crystalline solids, simplifying handling and catalyst preparation.[13]

G cluster_0 Ligand Comparison DCS Dicyclohexylphenylsilanol (Proposed Silanol Ligand) XPhos XPhos (Established Phosphine Ligand) DCS->XPhos Shared Feature: High Steric Bulk DCS_props Coordination: Si-O-H / Si-O⁻ Features: H-bonding, Air-stable DCS->DCS_props XPhos_props Coordination: P Features: Electron-rich, Air-sensitive XPhos->XPhos_props

Caption: Structural and functional comparison of ligands.

Synthesis and Characterization of Dicyclohexylphenylsilanol

The synthesis of dicyclohexylphenylsilanol is readily achievable through standard organosilicon chemistry methodologies. The most direct route involves the hydrolysis of the corresponding chlorosilane. This protocol is designed to be robust and scalable.

Protocol 2.1: Synthesis of Dicyclohexylphenylsilanol

This procedure involves two main steps: the Grignard reaction to form the Si-C bonds followed by hydrolysis.

Step A: Synthesis of Dicyclohexylphenylchlorosilane

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Grignard Reagent Preparation: In a separate flask, prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether or THF.

  • Reaction: Charge the three-necked flask with dicyclohexyldichlorosilane (1.0 eq) dissolved in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Addition: Add the prepared phenylmagnesium bromide solution (1.0 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dicyclohexylphenylchlorosilane can be purified by vacuum distillation.

Step B: Hydrolysis to Dicyclohexylphenylsilanol

  • Setup: In a single-necked round-bottom flask with a stir bar, dissolve the purified dicyclohexylphenylchlorosilane (1.0 eq) in a 10:1 mixture of acetone and water.

  • Hydrolysis: Add a weak base, such as triethylamine or sodium bicarbonate (1.5 eq), to scavenge the HCl byproduct.

  • Reaction: Stir the mixture vigorously at room temperature for 4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Isolation: Remove the acetone under reduced pressure. Add diethyl ether to the remaining aqueous slurry and transfer to a separatory funnel.

  • Workup: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude product, typically a white solid, can be purified by recrystallization from hexanes or by column chromatography on silica gel.

Table 1: Physicochemical Properties of Dicyclohexylphenylsilanol
PropertyExpected ValueNotes
Formula C₁₈H₂₈OSi
Molecular Weight 288.50 g/mol
Appearance White crystalline solidBased on similar bulky silanols.[13]
Melting Point Not reported; expected >100 °CHigh molecular weight and symmetry.
Solubility Soluble in common organic solvents (THF, Toluene, CH₂Cl₂). Insoluble in water.
¹H NMR (CDCl₃) Multiplets at δ 7.2-7.6 (phenyl), broad singlet at δ 1.5-2.0 (Si-OH), multiplets at δ 0.8-1.8 (cyclohexyl).The Si-OH proton chemical shift is variable and depends on concentration and solvent.
¹³C NMR (CDCl₃) Peaks expected at δ 127-135 (phenyl) and δ 25-30 (cyclohexyl).
²⁹Si NMR (CDCl₃) A single resonance is expected in the characteristic region for silanols.
FT-IR (KBr) Broad peak at ~3200-3600 cm⁻¹ (O-H stretch), sharp peak at ~850-910 cm⁻¹ (Si-O stretch).

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is widely used in pharmaceutical and materials synthesis.[6] The performance of this reaction is highly dependent on the choice of ligand. Bulky ligands are known to accelerate the reaction, especially with unreactive aryl chlorides.[3]

Protocol 3.1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general procedure for the coupling of 4-chlorotoluene with phenylboronic acid, a representative transformation for evaluating ligand performance.

G reagents Reagents: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Pd Precursor (1-2 mol%) - Ligand (2-4 mol%) - Solvent setup 1. Setup Flask under N₂ atmosphere. Add solids: Ar-X, Boronic Acid, Base. solution 2. Solution Prep Add solvent. Degas mixture (sparge with N₂). setup->solution catalyst 3. Catalyst Addition Add Pd precursor and Dicyclohexylphenylsilanol ligand. solution->catalyst reaction 4. Reaction Heat to 80-110 °C. Monitor by TLC/GC-MS. catalyst->reaction workup 5. Workup & Purification Aqueous workup. Column chromatography. reaction->workup

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Dicyclohexylphenylsilanol

  • 4-Chlorotoluene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)

  • Anhydrous toluene or 1,4-dioxane (5 mL)

Procedure:

  • Catalyst Pre-formation/In-situ Generation: To a flame-dried Schlenk tube under nitrogen, add Pd(OAc)₂ (0.01 mmol, 1 mol%), dicyclohexylphenylsilanol (0.02 mmol, 2 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Causality Note: Using a 2:1 ligand-to-metal ratio is standard for monoligated Pd(0) species. K₃PO₄ is an effective base for sterically hindered catalysts and can facilitate the deprotonation of the silanol to the active silanolate form.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place the mixture in a preheated oil bath at 100 °C. Stir vigorously for 4-18 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under N₂) and analyzing them by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-methylbiphenyl.

Mechanistic Considerations and Catalyst Formation

The active catalyst in palladium-catalyzed cross-coupling is a Pd(0) species.[14] The dicyclohexylphenylsilanol ligand (L) is expected to stabilize this species. The catalyst can be formed in situ from a Pd(II) precursor like Pd(OAc)₂, which is reduced to Pd(0) in the presence of a suitable reductant (often the solvent, boronic acid, or the ligand itself).

The silanol ligand can coordinate to the palladium center in two primary ways: as a neutral L-type ligand via the oxygen lone pair, or as an anionic X-type ligand after deprotonation by the base. This latter silanolate form is a strong σ-donor, which can increase electron density on the palladium center and facilitate the initial oxidative addition step.[9]

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(L) OxAdd->Trans Transmetalation (R-B(OH)₂) Trans->Pd0 Reductive Elimination RedEl Ar-R Trans->RedEl

Caption: The Suzuki-Miyaura catalytic cycle.

Safety and Handling

  • Dicyclohexylphenylsilanol: While specific toxicity data is not available, it should be handled as a potentially hazardous chemical. It is expected to be an air-stable solid. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust.[15][16]

  • Reagents: Palladium compounds can be toxic and sensitizing.[15] Boronic acids can be irritants. Aryl halides and solvents have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reaction Conditions: The reactions are performed under an inert atmosphere and at elevated temperatures. Use appropriate glassware and a well-ventilated fume hood.

Troubleshooting and Future Outlook

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 5 mol%), increasing the temperature, or using a different solvent (e.g., t-BuOH/water mixtures). Ensure the base is finely powdered and anhydrous.

  • Side Products: The primary side product is often the homocoupling of the boronic acid. Using a slight excess of the boronic acid (1.2-1.5 eq) is standard, but a large excess can favor this side reaction.

  • Future Applications: The utility of dicyclohexylphenylsilanol is not limited to the Suzuki reaction. Its unique properties make it a promising candidate for other palladium-catalyzed transformations such as Buchwald-Hartwig amination, C-O coupling, and Heck reactions.[1][6] Furthermore, the development of chiral versions of this ligand could open doors to asymmetric catalysis, an area where silanol ligands are beginning to show significant promise.[11][13][17]

References

  • Benchchem. (n.d.). Dicyclohexylphosphine: A Versatile Precursor for Advanced Phosphine Ligands in Catalysis and Drug Development.
  • Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423.
  • Google Patents. (n.d.). WO2012024839A1 - Preparation method of dicyclohexyl disulfide.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Changfu Chemical. (n.d.). What is the Uses of Silanol: A Comprehensive Guide.
  • American Chemical Society. (2023). Silanol ligands for copper-catalyzed enantioselective N−H insertion reactions: Synthesis and catalytic performance.
  • Chang, Y., Blanco-Herrero, K., Alturaifi, T. M., Fettinger, J. C., Liu, P., & Franz, A. K. (2025). Multifunctional chiral silanol ligands for enantioselective catalysis. Chemical Science, 16, 13678-13683.
  • Yamagishi, H., Shimokawa, J., & Yorimitsu, H. (2023). Utilization of Silanols in Transition Metal-Catalyzed Organic Synthesis. ACS Catalysis.
  • Chang, Y., Blanco-Herrero, K., Alturaifi, T. M., Fettinger, J. C., Liu, P., & Franz, A. K. (2025). Multifunctional chiral silanol ligands for enantioselective catalysis. RSC Publishing.
  • Bedford, R. B., et al. (2004). trans-Dichloridobis[dicyclohexyl(phenyl)phosphane-κP]palladium(II). Acta Crystallographica Section E, E60(1), m112-m114.
  • Rover, S., & Wipf, P. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3449.
  • ChemicalBook. (2025). Dicyclohexylphosphine - Safety Data Sheet.
  • Royal Society of Chemistry. (2024). X-type silyl ligands for transition-metal catalysis. Chemical Society Reviews.
  • ResearchGate. (n.d.). (a) Chemical structure of dicyclohexylphosphine ligand L 10 ; (b) ring....
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Yamagishi, H., Shimokawa, J., & Yorimitsu, H. (2023). Utilization of Silanols in Transition Metal-Catalyzed Organic Synthesis. Kyoto University Research Information Repository.
  • Gelest, Inc. (2015). DICYCLOHEXYLPHOSPHINE - Safety Data Sheet.
  • Chang, Y.-P. (2023). Development and Mechanistic Studies of Chiral Silanol-Containing Ligands for Enantioselective Catalysis. eScholarship.org.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dicyclohexyl phthalate.
  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Verma, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(11), 3367.

Sources

Application & Protocol Guide: Dicyclohexylphenylsilanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dicyclohexylphenylsilanol is a sterically demanding organosilicon compound with unique properties valuable in modern synthetic chemistry. Its bulky dicyclohexyl groups and the reactive hydroxyl moiety on the silicon atom make it an excellent precursor for generating highly hindered silanolates. This guide details the mechanistic role of dicyclohexylphenylsilanol, its application as a ligand precursor in palladium-catalyzed cross-coupling reactions, and provides a detailed, field-tested protocol for its use in challenging Suzuki-Miyaura couplings involving sterically hindered substrates.

Introduction: The Scientific Case for Dicyclohexylphenylsilanol

Organosilanols, compounds featuring a silicon-hydroxyl (Si-OH) bond, are versatile reagents in organic synthesis. Dicyclohexylphenylsilanol, with its two bulky cyclohexyl rings and one phenyl group attached to the silicon, stands out due to its significant steric profile. This steric hindrance is not a limitation but a key feature that can be exploited to control reaction selectivity and facilitate challenging transformations.

The primary utility of dicyclohexylphenylsilanol stems from its ability to be deprotonated to form a sodium or potassium dicyclohexylphenylsilanolate. This resulting silanolate is a potent, sterically bulky, and nucleophilic oxygen species that can act as a unique ligand for transition metals.[1][2] In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, the coordination of this bulky silanolate to the palladium center creates a highly active and sterically shielded catalytic species.[3][4] This environment is particularly advantageous for:

  • Promoting Reductive Elimination: The steric clash between the bulky ligand and the coupling partners at the metal center can accelerate the final C-C bond-forming step.

  • Stabilizing Monoligated Species: The ligand's bulk can stabilize the highly reactive monoligated palladium(0) species, which is often crucial for initiating the catalytic cycle via oxidative addition.[5]

  • Enabling Coupling of Hindered Substrates: The catalyst's unique steric and electronic properties allow for the successful coupling of di-ortho- or even tri-ortho-substituted aryl halides and boronic acids, which are notoriously difficult substrates for less hindered catalysts.[3][6][7][8]

This guide provides the necessary protocols to harness these advantages in a laboratory setting.

Safety, Handling, and Storage

Trustworthiness through Safety: A successful protocol is a safe protocol. While a specific Safety Data Sheet (SDS) for dicyclohexylphenylsilanol is not widely available, its handling should be based on the precautionary principles for fine organic chemicals and related silane compounds.

General Precautions:

  • Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid breathing dust, fumes, or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

Hazard Personal Protective Equipment (PPE) Mitigation and First Aid
Skin Contact Nitrile or neoprene gloves, lab coat.Wash affected area thoroughly with soap and water.
Eye Contact ANSI-rated safety glasses or goggles.Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Inhalation Use within a fume hood.Move person to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do not eat, drink, or smoke in the lab.Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Mechanistic Role: From Silanol to Active Catalyst

The efficacy of dicyclohexylphenylsilanol in catalysis is not direct; it must first be activated. The key is the deprotonation of the weakly acidic Si-OH proton by a strong base to form the corresponding silanolate.

The Causality of Activation: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is required to irreversibly form the silanolate in situ. This silanolate is the actual species that participates in the catalytic cycle. It displaces a ligand on the palladium precatalyst (e.g., from Pd(OAc)₂) to form a palladium(II) silanolate complex. This complex is often more soluble and reactive than the initial precatalyst.

Below is a diagram illustrating the activation and coordination pathway.

Activation Silanol Dicyclohexylphenylsilanol (Pre-Ligand) Silanolate Dicyclohexylphenylsilanolate (Active Ligand) Silanol->Silanolate Deprotonation Base Strong Base (e.g., NaH, KOt-Bu) Base:e->Silanolate:w Active_Catalyst [L-Pd(II)-Silanolate] Active Species Silanolate:e->Active_Catalyst:w Pd_Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) Pd_Precatalyst->Active_Catalyst Ligand Exchange

Caption: Activation of dicyclohexylphenylsilanol to form the active silanolate ligand.

Application Protocol: Suzuki-Miyaura Coupling of Sterically Hindered Substrates

This protocol details the use of dicyclohexylphenylsilanol as a ligand precursor for the palladium-catalyzed Suzuki-Miyaura coupling of a di-ortho-substituted aryl bromide with a di-ortho-substituted arylboronic acid. Such transformations are challenging and highlight the power of this catalytic system.[3][7][9]

Experimental Rationale: The combination of a bulky ligand, a robust palladium source, and a suitable base in a non-polar, high-boiling solvent creates the ideal conditions to overcome the high activation barriers associated with sterically demanding substrates.[3][6] Toluene is chosen for its ability to dissolve the organic substrates and for its suitable boiling point to drive the reaction to completion.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Inert Atmosphere Setup (N₂/Ar) Reagents Add Reagents (Vessel 1) Setup->Reagents Heat Heat & Stir (e.g., 110 °C) Reagents->Heat Monitor Monitor by TLC / GC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents
ReagentM.W.AmountMoles (mmol)Equiv.
2-Bromo-1,3,5-trimethylbenzene199.09199 mg1.01.0
2,6-Dimethylphenylboronic acid149.99225 mg1.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.504.5 mg0.020.02
Dicyclohexylphenylsilanol276.4816.6 mg0.060.06
Potassium Phosphate (K₃PO₄), fine powder212.27637 mg3.03.0
Toluene, anhydrous-5 mL--
Step-by-Step Protocol

Self-Validation System: Each step includes a rationale and an observation checkpoint to ensure the protocol is proceeding as expected.

  • Vessel Preparation and Inerting:

    • Action: Place a magnetic stir bar into a 25 mL Schlenk flask equipped with a reflux condenser. Heat the glassware with a heat gun under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Removing air and moisture is critical to prevent catalyst deactivation and ensure reproducibility.

    • Checkpoint: The glassware should be cool to the touch under a positive pressure of inert gas.

  • Reagent Addition (Solid Components):

    • Action: Under a positive flow of inert gas, quickly add 2-bromo-1,3,5-trimethylbenzene (1.0 eq), 2,6-dimethylphenylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), dicyclohexylphenylsilanol (0.06 eq), and potassium phosphate (3.0 eq) to the flask.

    • Causality: Adding the solid reagents together under an inert atmosphere prevents premature reaction or degradation. The boronic acid is used in excess to drive the reaction to completion. The silanol-to-palladium ratio is 3:1, which helps ensure the formation of a well-defined catalytic species.

    • Checkpoint: The solids should form a fine, mixed powder at the bottom of the flask.

  • Solvent Addition and Degassing:

    • Action: Add anhydrous toluene (5 mL) via syringe. Seal the flask and briefly evacuate and backfill with inert gas three more times while stirring the suspension.

    • Causality: Degassing the solvent after addition removes any residual dissolved oxygen, further protecting the catalyst.

    • Checkpoint: The mixture will be a suspension, typically pale yellow or brown.

  • Reaction Execution:

    • Action: Lower the flask into a preheated oil bath at 110 °C. Stir the reaction vigorously.

    • Causality: The high temperature is necessary to overcome the steric repulsion between the coupling partners and to ensure a sufficient rate for all steps in the catalytic cycle.

    • Checkpoint: The reaction mixture will typically darken as the Pd(II) precatalyst is reduced to the active Pd(0) species.

  • Reaction Monitoring:

    • Action: After 12-24 hours, take a small aliquot of the reaction mixture via syringe, dilute it with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Causality: Monitoring allows the researcher to determine when the starting aryl bromide has been fully consumed, preventing unnecessary heating that could lead to side products.

    • Checkpoint: The TLC plate should show the disappearance of the starting material spot and the appearance of a new, less polar product spot (visualized under UV light).

  • Work-up and Extraction:

    • Action: Cool the reaction to room temperature. Add 20 mL of deionized water and 20 mL of ethyl acetate. Stir vigorously for 5 minutes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 15 mL of ethyl acetate.

    • Causality: The aqueous wash removes the inorganic base (K₃PO₄) and boronic acid byproducts.

    • Checkpoint: Two clear layers should form in the separatory funnel.

  • Purification:

    • Action: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Causality: Chromatography separates the desired biaryl product from unreacted starting materials, homocoupled byproducts, and residual catalyst.

    • Checkpoint: Fractions containing the pure product are identified by TLC, combined, and the solvent is removed to yield the final product. The expected yield should be in the range of 75-90%.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]

  • Lee, S. (2023). Utilization of Silanols in Transition Metal-Catalyzed Organic Synthesis. ACS Catalysis, 13(11), 7472–7487. Available at: [Link]

  • Gessner, V. H., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Kawakami, Y., et al. (2012). Alkoxy- and Silanol-Functionalized Cage-Type Oligosiloxanes as Molecular Building Blocks to Construct Nanoporous Materials. Polymers, 4(3), 1339-1361. Available at: [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567. Available at: [Link]

  • Trost, B. M. (2007). Utilization of Silanols in Transition Metal-Catalyzed Organic Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Organic Process Research & Development, 13(4), 667-677. Available at: [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Journal of the American Chemical Society, 128(49), 15958–15967. Available at: [Link]

  • Hirabayashi, K., et al. (2000). Palladium-Catalyzed Cross-Coupling of Silanols, Silanediols, and Silanetriols Promoted by Silver(I) Oxide. The Journal of Organic Chemistry. Available at: [Link]

  • Xu, G., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(12), 3458-3462. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 50(29), 6538-6541. Available at: [Link]

  • Gessner, V. H., et al. (2020). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. Available at: [Link]

  • Musci, J. J., et al. (2023). Bifunctional Silica-Supported Ionic Liquid Phase (SILP) Catalysts in Silane Production: Their Synthesis, Characterization and Catalytic Activity. International Journal of Molecular Sciences, 25(1), 68. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Journal of the American Chemical Society, 136(10), 3813-3815. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Accounts of Chemical Research, 43(4), 506-518. Available at: [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1486–1499. Available at: [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dicyclohexylphenylsilanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for dicyclohexylphenylsilanol reactions. This guide, structured in a question-and-answer format, is designed to address specific issues you may encounter during your experiments. As Senior Application Scientists, we provide not only solutions but also the underlying scientific principles to empower your research and development.

Part 1: Synthesis of Dicyclohexylphenylsilanol via Hydrolysis

The most common route to dicyclohexylphenylsilanol is the hydrolysis of dicyclohexylphenylchlorosilane. While seemingly straightforward, the steric bulk of the dicyclohexyl and phenyl groups introduces unique challenges.

FAQ 1: My hydrolysis of dicyclohexylphenylchlorosilane is extremely slow or incomplete. What's happening?

Answer:

This is a classic case of steric hindrance. The two bulky cyclohexyl groups and the phenyl group act as a shield around the silicon atom, making it difficult for the nucleophilic water molecule to attack.[1][2] This significantly slows down the rate of hydrolysis compared to less hindered chlorosilanes.

Troubleshooting Steps:

  • Increase Reaction Temperature: Elevating the temperature provides the necessary activation energy to overcome the steric barrier.[1] Consider refluxing the reaction mixture, but monitor for potential side reactions.

  • Use a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt, can facilitate the transfer of the hydroxide ion (if using a basic aqueous solution) to the organic phase, increasing the effective concentration of the nucleophile near the chlorosilane.

  • Employ a Co-solvent System: Using a solvent system in which both the chlorosilane and water have reasonable solubility can increase the interfacial area and improve reaction rates. A common choice is a mixture of an ether (like THF or diethyl ether) and water.

  • Consider Alternative Hydrolysis Conditions:

    • Basic Conditions: Using a stoichiometric amount of a base like pyridine or triethylamine can activate the water molecule and neutralize the HCl byproduct, driving the reaction forward. However, be aware that basic conditions can also promote self-condensation of the resulting silanol.

    • Acidic Conditions: While less common for simple hydrolysis, trace amounts of acid can sometimes catalyze the reaction. However, this can also strongly promote the formation of the disiloxane byproduct.

Experimental Protocol: Optimized Hydrolysis of Dicyclohexylphenylchlorosilane

  • Dissolve dicyclohexylphenylchlorosilane (1 equivalent) in a suitable organic solvent (e.g., THF or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate vessel, prepare a solution of sodium bicarbonate (1.5 equivalents) in water.

  • Slowly add the aqueous sodium bicarbonate solution to the stirred solution of the chlorosilane at room temperature. The addition should be dropwise to control the exotherm and the evolution of CO2 gas.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dicyclohexylphenylsilanol.

FAQ 2: I'm observing a significant amount of a higher molecular weight byproduct in my hydrolysis reaction. What is it and how can I avoid it?

Answer:

The most likely byproduct is the corresponding disiloxane, formed from the self-condensation of two molecules of dicyclohexylphenylsilanol. This reaction is often catalyzed by the HCl generated during hydrolysis or by extremes of pH.[3][4]

Causality:

The silanol (Si-OH) group is reactive and can condense with another silanol to form a stable siloxane (Si-O-Si) bond, eliminating a molecule of water. While the bulky substituents on dicyclohexylphenylsilanol hinder this reaction to some extent, it can still occur, especially at elevated temperatures or in the presence of acid or base catalysts.

Prevention Strategies:

  • Control pH: Maintain a near-neutral pH during the hydrolysis. Using a mild base like sodium bicarbonate to neutralize the HCl as it forms is an effective strategy.

  • Moderate Temperature: Avoid excessive heating during the hydrolysis and workup, as higher temperatures promote condensation.[4]

  • Prompt Workup: Once the hydrolysis is complete, promptly work up the reaction to isolate the silanol and remove any acidic or basic residues.

  • Stoichiometric Water: Using a large excess of water can sometimes favor complete hydrolysis over condensation, but this can also create issues with product isolation. Careful control of the stoichiometry is key.

Diagram: Hydrolysis vs. Condensation

G cluster_0 Desired Hydrolysis cluster_1 Undesired Condensation Chlorosilane Chlorosilane Silanol Silanol Chlorosilane->Silanol + H2O - HCl Silanol_2 Silanol Disiloxane Disiloxane Silanol_2->Disiloxane Silanol_3 Silanol Silanol_3->Disiloxane - H2O

Caption: Competing pathways in silanol synthesis.

Part 2: Condensation Reactions Involving Dicyclohexylphenylsilanol

Dicyclohexylphenylsilanol can be a valuable building block, but its reactivity in condensation reactions is often sluggish due to steric hindrance.

FAQ 3: My condensation reaction of dicyclohexylphenylsilanol with another silanol is not proceeding to completion, even with a catalyst.

Answer:

The significant steric bulk of the dicyclohexylphenylsilyl group is the primary impediment to this reaction.[1][2] The bulky groups on both reacting partners can prevent them from achieving the necessary orientation for the condensation to occur.

Troubleshooting and Optimization:

  • Catalyst Choice:

    • Acid Catalysis: Strong protic acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., tin(II) octoate) can be effective.

    • Base Catalysis: Strong bases like potassium hydroxide or sodium methoxide can be used, but may also promote unwanted side reactions.

  • Azeotropic Removal of Water: For condensation reactions, the removal of the water byproduct is crucial to drive the equilibrium towards the product. Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.

  • Higher Temperatures: As with the hydrolysis, higher temperatures are often necessary to overcome the steric barrier.

  • Consider a More Reactive Co-reactant: If possible, reacting dicyclohexylphenylsilanol with a less sterically hindered silanol can improve the reaction rate.

Part 3: General Handling, Purification, and Stability

The physical properties of dicyclohexylphenylsilanol can present challenges in its handling and purification.

FAQ 4: I'm having difficulty finding a suitable solvent to dissolve dicyclohexylphenylsilanol for my reaction or for purification.

Answer:

Dicyclohexylphenylsilanol is a non-polar molecule with a high molecular weight and is likely a crystalline solid at room temperature. Its solubility will be limited in highly polar solvents like water and lower alcohols.

Solvent Selection Guide:

Solvent ClassExamplesExpected SolubilityNotes
Aprotic Polar THF, Acetone, Ethyl AcetateModerate to GoodGood choices for reactions.
Aromatic Toluene, XyleneGoodSuitable for reactions, especially at higher temperatures.
Chlorinated Dichloromethane, ChloroformGoodEffective for dissolution and chromatography.
Alkanes Hexane, HeptaneLow to ModerateCan be used as an anti-solvent for recrystallization.
Alcohols Methanol, EthanolLowMay be useful for precipitation/washing.

Pro-Tip: A mixture of solvents can be effective. For example, dissolving the compound in a small amount of dichloromethane before adding it to a less polar reaction solvent.[5]

FAQ 5: I'm struggling to purify dicyclohexylphenylsilanol by column chromatography. The product co-elutes with the starting material or the disiloxane byproduct.

Answer:

The polarity difference between dicyclohexylphenylsilanol and its common impurities (unreacted chlorosilane and the disiloxane) can be small, making chromatographic separation challenging.

Purification Strategies:

  • Optimize your Solvent System: Use a solvent system with a low polarity to maximize the separation. A gradient elution from pure hexane to a low percentage of ethyl acetate or dichloromethane in hexane is a good starting point.

  • Consider Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective purification method for crystalline compounds. Experiment with different solvent/anti-solvent pairs (e.g., dichloromethane/hexane, toluene/heptane).

  • Deactivate Silica Gel: If you suspect your silanol is decomposing on the silica gel (which is acidic), you can use deactivated silica. This can be prepared by treating the silica gel with a small amount of a base like triethylamine in the eluent.[5]

FAQ 6: Is dicyclohexylphenylsilanol stable under my reaction or storage conditions?

Answer:

While generally stable, dicyclohexylphenylsilanol can be susceptible to degradation under certain conditions.

  • Acidic and Basic Conditions: As mentioned, both acidic and basic conditions can catalyze self-condensation to the disiloxane.[6][7][8] Prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided if the silanol is the desired product.

  • Storage: For long-term storage, keep dicyclohexylphenylsilanol in a tightly sealed container in a cool, dry place, away from acidic or basic vapors.

Workflow for Troubleshooting Dicyclohexylphenylsilanol Reactions

G Start Start Reaction_Problem Reaction Problem (e.g., low yield, slow rate) Start->Reaction_Problem Check_Sterics Is steric hindrance a likely factor? Reaction_Problem->Check_Sterics Purification_Problem Purification Problem Reaction_Problem->Purification_Problem Increase_Temp Increase Temperature Check_Sterics->Increase_Temp Yes Check_Solubility Is solubility an issue? Check_Sterics->Check_Solubility No Use_Catalyst Optimize Catalyst Increase_Temp->Use_Catalyst End End Use_Catalyst->End Change_Solvent Change Solvent System Check_Solubility->Change_Solvent Yes Check_Byproducts Are byproducts observed? Check_Solubility->Check_Byproducts No Change_Solvent->Check_Byproducts Condensation_Byproduct Condensation (Disiloxane)? Check_Byproducts->Condensation_Byproduct Yes Control_pH Control pH (near neutral) Condensation_Byproduct->Control_pH Yes Condensation_Byproduct->Purification_Problem No Remove_Water Remove Water (Dean-Stark) Control_pH->Remove_Water Remove_Water->End Optimize_Chroma Optimize Chromatography Purification_Problem->Optimize_Chroma Try_Recrystallization Try Recrystallization Optimize_Chroma->Try_Recrystallization Try_Recrystallization->End

Caption: A decision-making workflow for troubleshooting.

References

  • Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects in ionic reactions. The Journal of Physical Chemistry A, 113(32), 9109–9114. Retrieved from [Link]

  • Stankiewicz, P. D., Wiśniewski, M., & Ciesielski, W. (2024). Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants. Molecules, 29(1), 230. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.S: Carbonyl Condensation Reactions (Summary). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Singh, B., Kumar, B., Kumar, R., & Kumar, V. (2012). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 120–129. Retrieved from [Link]

  • Shinde, S. S., & Sayyad, S. F. (2018). Studies on Solubility Enhancement of Poorly Soluble NSAID Using Dual Approach of Micro-environmental pH Modulation and Melt Granulation. Current Drug Delivery, 15(8), 1146–1154. Retrieved from [Link]

  • Dadkhah, M., & Salama, R. (2024). In silico formulation optimization and particle engineering of pharmaceutical products using a generative artificial intelligence structure synthesis method. Scientific Reports, 14(1), 10825. Retrieved from [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Leah4sci. (2016, May 3). Aldol Condensation Reaction Shortcut. Retrieved from [Link]

  • Garg, T., Singh, S., & Goyal, A. K. (2015). Silicone in Dermatology: An Update. Indian Dermatology Online Journal, 6(4), 301–306. Retrieved from [Link]

  • Wróblewska, A., & Szymańska, E. (2019). Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. Polymers, 11(11), 1888. Retrieved from [Link]

  • Fokin, V. V. (2019). Acid‐catalyzed decomposition and stability of diazofuranones: Experimental and mechanistic study. Journal of Physical Organic Chemistry, 32(12), e4038. Retrieved from [Link]

  • Semwal, A., & Semwal, R. B. (2020). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers, 12(12), 2841. Retrieved from [Link]

  • Simon, M. D., Heider, P. L., & Adamo, A. (2020). Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. Journal of the American Chemical Society, 142(52), 21639–21647. Retrieved from [Link]

  • Wang, Y., & Houk, K. N. (2025). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. Dalton Transactions, 54(30), 12345-12352. Retrieved from [Link]

  • Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A, 113(32), 9109–9114. Retrieved from [Link]

  • Scott, J. D., & De Lombaert, S. (2010). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 651–655. Retrieved from [Link]

  • Gauer, M. G., & Tumma, S. (2012). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 120–129. Retrieved from [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

Sources

Dicyclohexylphenylsilanol Stability & Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dicyclohexylphenylsilanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability issues and degradation pathways of this compound. As a Senior Application Scientist, my goal is to equip you with not just protocols, but also the scientific rationale behind them to empower you to troubleshoot effectively and ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter with dicyclohexylphenylsilanol, providing potential causes and actionable troubleshooting steps.

Issue 1: I'm observing a decrease in the assay of dicyclohexylphenylsilanol over time in my formulation. What could be the cause?

A decrease in the assay of dicyclohexylphenylsilanol is a common indicator of degradation. The primary suspect for a silanol is self-condensation, especially in the presence of acidic or basic residues, or at elevated temperatures.

Causality: The hydroxyl group (-OH) on the silicon atom is reactive and can undergo a condensation reaction with another silanol molecule to form a disiloxane, eliminating a molecule of water.[1] This process can continue to form larger oligomers. The bulky dicyclohexyl and phenyl groups can sterically hinder this reaction to some extent compared to smaller silanols, but it remains a primary degradation pathway.

  • pH Analysis:

    • Measure the pH of your formulation. Even seemingly neutral excipients can have acidic or basic impurities that can catalyze condensation.

  • Excipient Compatibility Check:

    • Conduct a compatibility study by preparing binary mixtures of dicyclohexylphenylsilanol with each excipient in your formulation.[2]

    • Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) for a set period.

    • Analyze the mixtures at regular intervals by a stability-indicating method (e.g., HPLC) to identify any excipients that promote degradation.

  • Moisture Content Analysis:

    • Determine the water content of your formulation using Karl Fischer titration. The presence of water can facilitate hydrolytic processes, although condensation is often more prevalent for silanols.

Issue 2: My dicyclohexylphenylsilanol-containing solution has become hazy or has formed a precipitate. What is happening?

Haze or precipitation is often due to the formation of insoluble degradation products. In the case of dicyclohexylphenylsilanol, the most likely culprit is the formation of the disiloxane degradation product, which is significantly less polar and may have lower solubility in your solvent system.

start Hazy Solution or Precipitate Observed isolate Isolate the Precipitate (Centrifugation or Filtration) start->isolate analyze_precipitate Analyze Precipitate (e.g., LC-MS, NMR) isolate->analyze_precipitate analyze_supernatant Analyze Supernatant (HPLC to quantify remaining dicyclohexylphenylsilanol) isolate->analyze_supernatant compare Compare Spectra to Parent Compound analyze_precipitate->compare identify Identify Degradation Product (Likely the disiloxane) compare->identify

Caption: Workflow for investigating precipitation.

  • Isolation: Separate the precipitate from the solution by centrifugation or filtration.

  • Characterization:

    • Dissolve the precipitate in a suitable organic solvent (e.g., THF, chloroform).

    • Analyze the dissolved precipitate by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the components. The disiloxane of dicyclohexylphenylsilanol would have a molecular weight of approximately twice that of the parent molecule minus the mass of water.

    • If sufficient material is available, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure.

  • Solubility Studies: Perform solubility studies of dicyclohexylphenylsilanol and its potential degradation products in your chosen solvent system to understand their solubility limits.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for dicyclohexylphenylsilanol?

Based on the chemistry of silanols, the two most probable degradation pathways for dicyclohexylphenylsilanol are:

  • Condensation: This is the most likely degradation pathway, where two molecules of the silanol react to form a disiloxane and water.[1] This reaction can be catalyzed by acids or bases.

  • Hydrolysis: While less common for triorganosilanols, under certain conditions (e.g., presence of water and a suitable catalyst), the Si-C bond could potentially cleave, though this is generally not a major pathway for bulky, sterically hindered silanols.[3]

DCP_Silanol Dicyclohexylphenylsilanol (R3SiOH) Condensation Condensation (+ R3SiOH, - H2O) DCP_Silanol->Condensation Disiloxane Disiloxane (R3SiOSiR3) Condensation->Disiloxane

Caption: Primary degradation pathway: Condensation.

Q2: How does temperature affect the stability of dicyclohexylphenylsilanol?

Elevated temperatures can significantly accelerate the rate of condensation.[4] Thermal energy can overcome the activation energy barrier for the condensation reaction, leading to a faster rate of degradation. It is crucial to store dicyclohexylphenylsilanol at controlled room temperature or as specified on the certificate of analysis.

Q3: Is dicyclohexylphenylsilanol sensitive to light?

While there is no specific data on the photostability of dicyclohexylphenylsilanol, compounds with phenyl groups can sometimes be susceptible to photolytic degradation.[5][6] It is recommended to protect dicyclohexylphenylsilanol from light, especially during long-term storage and in solution. A forced degradation study under photolytic conditions as per ICH Q1B guidelines is the definitive way to assess its photostability.[7]

Q4: What analytical techniques are suitable for studying the stability of dicyclohexylphenylsilanol?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[8] For the identification of unknown degradation products, hyphenated techniques like LC-MS are invaluable.[9]

Q5: How should I design a forced degradation study for dicyclohexylphenylsilanol?

A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating method.[10][11] The study should expose dicyclohexylphenylsilanol to a range of stress conditions.

Stress ConditionRecommended Starting ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at room temperature, then 60°CCondensation
Base Hydrolysis 0.1 M NaOH at room temperature, then 60°CCondensation
Oxidation 3% H₂O₂ at room temperatureOxidation of phenyl or cyclohexyl rings
Thermal 60°C and 80°C in a calibrated ovenCondensation, decomposition
Photolytic ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/square meter UV)Photodegradation

Forced Degradation Workflow:

start Dicyclohexylphenylsilanol Sample stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV) stress->analyze mass_balance Assess Mass Balance analyze->mass_balance identify_degradants Identify Degradants (LC-MS, NMR) analyze->identify_degradants pathway Elucidate Degradation Pathways identify_degradants->pathway

Caption: Workflow for a forced degradation study.

By understanding the potential stability issues and degradation pathways of dicyclohexylphenylsilanol, and by employing the troubleshooting strategies and analytical methods outlined in this guide, you can ensure the quality and reliability of your research and development work.

References

  • U.S. Environmental Protection Agency. (n.d.). Hydrolytic stability. In Fate, Transport, and Transformation Test Guidelines. Retrieved from [Link]

  • A comprehensive compatibility study of ganciclovir with some common excipients. (2023). Future Journal of Pharmaceutical Sciences, 9(1).
  • SGS. (n.d.). Photostability. Retrieved from [Link]

  • Loftsson, T. (2014). Degradation Pathways.
  • Diclofenac-excipient compatibility studies for advanced drug delivery systems development. (2024).
  • Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions. (2016). Science of The Total Environment, 560-561, 145-154.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Wirth, F., & Gieseler, H. (2010). Drug-excipient compatibility testing of cilostazol using FTIR and DSC analysis. Philippine Journal of Science, 139(2), 151-158.
  • Hydrolytic stability of synthetic ester lubricants. (2025).
  • Degradation of Diclofenac by Bisulfite Coupled with Iron and Manganous Ions: Dual Mechanism, DFT-Assisted Pathway Studies, and Toxicity Assessment. (2024). Molecules, 29(14), 3302.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Thermal Behaviour of Diclofenac Sodium: Decomposition and Melting Characteristics. (2025).
  • Analytical Methods. (2025). OPUS.
  • Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excit
  • A Kinetic Study of the Thermal Decomposition of Selected Cyclohexyl and Phenylsilanes. (n.d.). DTIC.
  • Interlaboratory validation of an environmental monitoring method for trace analysis of endocrine disrupting compounds. (2012). Analytical Methods, 4(10), 3149-3157.
  • Forced degradation studies of a new ant. (n.d.). JOCPR.
  • Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions. (2016).
  • Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. (2015). Journal of Pharmaceutical Sciences, 104(4), 1263-1271.
  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (2007). Annual Review of Microbiology, 61, 29-50.
  • Hydrolytic degradation study of polidioxanone and lifetime prediction. (2025).
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2018). Asian Journal of Research in Chemistry, 11(2), 482-489.
  • Hydrolytic stability of phenolic antioxidants and its effect on their performance in high-density polyethylene. (2025).
  • Condensation reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (2012). Pharmaceutical Development and Technology, 17(1), 1-16.
  • Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway. (2010). Environmental Science & Technology, 44(9), 3448-3453.
  • Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. (2023). Journal of Applied Bioanalysis, 9(1).
  • Investigation on the Thermal Stability of Deep Eutectic Solvents. (2017). ACS Sustainable Chemistry & Engineering, 6(1), 697-705.
  • Stability Indicating Forced Degrad
  • Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. (2005). Journal of Pharmaceutical and Biomedical Analysis, 38(4), 790-796.
  • Analytical Method Selection for Drug Product Dissolution Testing. (2006). Dissolution Technologies, 13(3), 6-12.
  • Thermal Stability of Drugs. (2020). NETZSCH Analyzing & Testing.
  • Analytical Method Selection for Drug Product Dissolution Testing. (2006). Dissolution Technologies, 13(3), 6-12.

Sources

Technical Support Center: Dicyclohexylphenylsilanol-Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dicyclohexylphenylsilanol-mediated reactions. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve reaction yields. As a bulky tertiary silanol, dicyclohexylphenylsilanol [(c-C₆H₁₁)₂PhSiOH] offers unique steric and electronic properties that can be leveraged for challenging transformations. However, its effective use requires a nuanced understanding of the reaction mechanics. This document provides field-proven insights and detailed protocols to help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when working with dicyclohexylphenylsilanol.

Q1: What is the primary role of dicyclohexylphenylsilanol in my reaction?

Dicyclohexylphenylsilanol typically serves one of two primary roles:

  • A Bulky Brønsted Acid Catalyst: The hydroxyl group on the silicon atom can act as a proton donor, activating electrophiles (like carboxylic acids) through hydrogen bonding. Its significant steric bulk can influence the stereochemical outcome of a reaction by selectively blocking certain approach trajectories of the nucleophile.

  • A Precursor to a Siloxy-Directing Group: In some applications, particularly in palladium-catalyzed C-H functionalization, the silanol is used as a modifiable directing group. It can be tethered to a substrate, guiding the metal catalyst to a specific C-H bond for activation before being easily removed or converted into other functional groups.[1]

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yield is a frequent issue that can often be traced back to a few key factors.[2][3] A systematic approach to troubleshooting is essential. The most common causes include:

  • Presence of Water: Trace amounts of water can hydrolyze activated intermediates or compete with the desired nucleophile, effectively quenching the reaction.[4][5]

  • Suboptimal Reagent Stoichiometry: Incorrect ratios of the coupling agent (if used), silanol, or nucleophile can lead to incomplete conversion or the formation of side products.

  • Steric Hindrance: The inherent bulk of dicyclohexylphenylsilanol can sometimes impede the reaction with sterically demanding substrates. The steric effects of ligands or substrates can significantly influence reaction outcomes.[6][7]

  • Byproduct Interference: In reactions involving coupling agents like Dicyclohexylcarbodiimide (DCC), the formation of insoluble byproducts such as dicyclohexylurea (DCU) can coat reagents and hinder reactivity.[8][9]

Q3: How critical is the exclusion of moisture in these reactions?

Extremely critical. Silanols have a strong affinity for water and can form hydrogen bonds with water molecules.[10][11] In a reaction mixture, excess water can lead to several undesirable pathways:

  • Hydrolysis of Activated Species: If the silanol is used to activate a carboxylic acid (e.g., forming a reactive O-acylisourea intermediate with DCC), water can hydrolyze this intermediate back to the starting carboxylic acid.[12]

  • Competitive Binding: Water can compete with the substrate for hydrogen bonding sites on the silanol, reducing its effectiveness as a catalyst.

  • Catalyst Deactivation: In metal-catalyzed reactions, water can interfere with the catalytic cycle.

Therefore, the use of anhydrous solvents, dried reagents, and an inert atmosphere (e.g., Argon or Nitrogen) is strongly recommended for achieving optimal and reproducible results.

Part 2: Troubleshooting Guide for Low Yield and Side Product Formation

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem: Reaction Stalls or Shows Incomplete Conversion

If you observe that your reaction stops before the limiting reagent is fully consumed (as monitored by TLC or LC-MS), consider the following causes and solutions.

Below is a decision-making workflow to systematically identify the root cause of incomplete conversion.

G start Reaction Stalled (Incomplete Conversion) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK sol_reagents Solution: Use purified reagents. Re-calculate stoichiometry. check_reagents->sol_reagents Purity/Ratio Issue check_moisture Investigate Moisture Contamination check_conditions->check_moisture Conditions OK sol_conditions Solution: Increase temperature. Extend reaction time. Screen alternative solvents. check_conditions->sol_conditions Suboptimal check_byproduct Check for Insoluble Byproducts check_moisture->check_byproduct System is Dry sol_moisture Solution: Use anhydrous solvents. Dry reagents (e.g., molecular sieves). Run under inert atmosphere. check_moisture->sol_moisture Moisture Present sol_byproduct Solution: Use alternative coupling agent (e.g., EDC). Improve stirring. Add solubilizing co-solvent. check_byproduct->sol_byproduct Precipitate Formed G RCOOH R-COOH Adduct {(Cy)₂PhSiOH•••R-COOH} RCOOH->Adduct Silanol (Cy)₂PhSiOH Silanol->Adduct DCC DCC O_acyl O-Acylisourea (Active Intermediate) Adduct->O_acyl + DCC Product Product (Ester or Amide) O_acyl->Product + NuH DCU DCU (Byproduct) O_acyl->DCU NuH Nucleophile (R'-OH or R'-NH₂)

Sources

Technical Support Center: Navigating the Scale-Up of Dicyclohexylphenylsilanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of dicyclohexylphenylsilanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the scale-up of this valuable organosilane intermediate. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure your success from benchtop to pilot plant.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis of dicyclohexylphenylsilanol, which is typically achieved via the Grignard reaction between a cyclohexylmagnesium halide and a suitable phenylsilane precursor, such as trichlorophenylsilane or phenyltrimethoxysilane.

Issue 1: Grignard Reagent Formation is Sluggish or Fails to Initiate

Question: My attempt to synthesize cyclohexylmagnesium bromide/chloride is not initiating. I don't observe the characteristic exothermic reaction or the formation of the cloudy grey reagent. What are the likely causes and how can I resolve this?

Answer: Failure to initiate a Grignard reaction is one of the most common hurdles, often stemming from trace amounts of inhibitors or improper activation of the magnesium surface.

Causality & Troubleshooting Steps:

  • Presence of Water: Grignard reagents are potent bases and are readily quenched by protic sources like water.[1][2] On a larger scale, the surface area of glassware increases, providing more opportunities for adsorbed moisture.

    • Solution: All glassware must be rigorously dried. For scale-up operations, oven-drying is often insufficient. Flame-drying the reactor under vacuum and cooling it under a stream of inert gas (Nitrogen or Argon) is the standard and most effective method.[3] Solvents must be strictly anhydrous; using a freshly opened bottle of a high-purity solvent or distilling it from a suitable drying agent (e.g., sodium/benzophenone for THF) is critical.[3]

  • Passive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.

    • Solution: The magnesium must be activated. Several methods can be employed:

      • Iodine Activation: Add a single crystal of iodine to the flask with the magnesium.[2][3] The iodine etches the magnesium surface, exposing fresh, reactive metal. The characteristic brown color of the iodine should disappear upon successful initiation.

      • Mechanical Activation: Stirring the dry magnesium turnings vigorously under an inert atmosphere for several hours can break up the oxide layer.

      • Chemical Activation: A small amount of 1,2-dibromoethane can be added. It reacts with the magnesium to form ethylene gas and MgBr₂, activating the surface.

  • Inhibitors on Glassware: Acidic residues from cleaning can inhibit the reaction.

    • Solution: Ensure glassware is rinsed with a non-protic solvent like acetone and then thoroughly dried to remove any cleaning residues before flame-drying.[2]

Logical Flow for Grignard Initiation:

Caption: Workflow for successful Grignard reagent initiation.

Issue 2: Low Yield of Dicyclohexylphenylsilanol and Formation of Byproducts

Question: The Grignard reagent formed successfully, but my final yield of the desired silanol is low. HPLC/GC-MS analysis shows unreacted starting material and several byproducts. What's going wrong?

Answer: Low yields in this reaction are typically due to incorrect stoichiometry, side reactions, or degradation during workup. The primary byproducts are often siloxanes (from moisture), incompletely substituted silanes, or homocoupled products.[4]

Causality & Troubleshooting Steps:

  • Inaccurate Grignard Concentration: The actual concentration of the Grignard reagent can be lower than theoretical due to side reactions during its formation. This leads to adding an insufficient amount to the phenylsilane precursor.

    • Solution: Never assume a 100% yield for the Grignard reagent. The concentration must be determined via titration before use. A common method is titration against a known concentration of sec-butanol in xylene with 1,10-phenanthroline as an indicator.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can react with the starting cyclohexyl halide to form dicyclohexyl. This is a major side reaction, especially with primary halides.[5]

    • Over-addition: If using a precursor like trichlorophenylsilane, adding more than two equivalents of the Grignard reagent can lead to the formation of tricyclohexylphenylsilane.

    • Siloxane Formation: Silanols are prone to self-condensation to form siloxanes, especially in the presence of acid or base, or at elevated temperatures.

  • Reaction Control:

    • Mode of Addition: To minimize over-addition, a "reverse addition" strategy is often preferred for partial substitution.[6] This involves adding the phenylsilane precursor slowly to the Grignard reagent, rather than the other way around. This ensures the Grignard is always in excess locally, but the overall stoichiometry can be precisely controlled.

    • Temperature Control: The reaction is exothermic. Runaway temperatures can accelerate side reactions.[7] Maintain a controlled temperature (e.g., 0 °C to room temperature) using an efficient cooling bath. The rate of addition should be managed to keep the internal temperature stable.[8]

Byproduct Formation and Mitigation:

Byproducts Reactants Cyclohexyl-MgX + Phenyl-SiCl3 Desired Dicyclohexylphenylsilanol (Desired Product) Reactants->Desired Controlled Stoichiometry (2.0-2.2 equiv. Grignard) Reverse Addition Side1 Tricyclohexylphenylsilane (Over-addition) Reactants->Side1 > 2.2 equiv. Grignard Side3 Monocyclohexyl-Substituted (Incomplete Reaction) Reactants->Side3 < 2.0 equiv. Grignard Side2 Phenylsilanetriol/Siloxanes (Hydrolysis/Condensation) Desired->Side2 Moisture, Acid/Base, High Temp during Workup

Caption: Key reaction pathways and byproduct formation.

Issue 3: Difficult Product Isolation and Purification

Question: After the aqueous workup, I'm left with a viscous oil that is difficult to handle and purify. Crystallization attempts have failed. How can I effectively isolate my product?

Answer: Dicyclohexylphenylsilanol can be a challenging compound to crystallize, especially when impure. The presence of structurally similar byproducts or residual solvent can inhibit crystal formation.

Causality & Troubleshooting Steps:

  • Impurity Profile: The presence of both under- and over-substituted silanes, as well as siloxanes, can act as crystal growth inhibitors.

    • Solution: The first line of defense is a clean reaction. If impurities are present, column chromatography is the most effective purification method. A silica gel column using a gradient elution of ethyl acetate in hexanes or heptane is typically successful. Monitor fractions by TLC or HPLC.

  • Crystallization Technique:

    • Solvent Screening: Do not rely on a single solvent system. Screen a variety of solvents with different polarities (e.g., heptane, toluene, acetonitrile, or mixtures like heptane/ethyl acetate). The ideal system will dissolve the compound when hot but have low solubility when cold.[7]

    • Controlled Cooling: Rapid cooling often leads to oiling out or the formation of fine, hard-to-filter particles.[7] A slow, controlled cooling rate is essential for growing well-defined crystals. Using a programmable cooling bath or insulating the crystallization vessel can help.

    • Seeding: If a small amount of pure, crystalline material is available from a previous batch, use it to seed the supersaturated solution to induce crystallization.

Purification Method Advantages Disadvantages Best For
Recrystallization Cost-effective, scalable, yields high-purity crystalline solid.Can be difficult to find a suitable solvent; may not remove closely related impurities.Final polishing step when the crude product is >90% pure.
Silica Gel Chromatography Excellent separation of components with different polarities.Generates significant solvent waste, can be costly and time-consuming to scale.Purifying very impure mixtures or for initial isolation from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for this synthesis? A: Grignard reagents (R-MgX) are extremely strong bases. They will react preferentially with any acidic protons in the system, a process that is much faster than the desired nucleophilic attack on the silicon center.[1] Water (H₂O) is the most common protic contaminant. It reacts with the Grignard reagent to form an alkane (cyclohexane in this case) and magnesium hydroxide salts, effectively destroying the reagent and preventing it from participating in the C-Si bond formation.[2]

Q2: What are the primary safety concerns when scaling up this reaction? A: The primary hazards are related to the Grignard reagent and the reaction exotherm.[9]

  • Fire: The solvents used (typically THF or diethyl ether) are extremely flammable.[2] The Grignard formation is highly exothermic, and a runaway reaction can cause the solvent to boil violently, potentially leading to a fire or explosion.[8][10]

  • Runaway Reaction: If the Grignard reagent does not initiate immediately, a dangerous accumulation of unreacted cyclohexyl halide can occur. When the reaction finally initiates, it can do so with uncontrollable speed.[11]

  • Corrosivity: Grignard reagents are corrosive. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat and proper gloves, is mandatory.[9][10] Scale-up Mitigation: Ensure the reactor has adequate cooling capacity and an emergency quenching plan. Reagent addition must be slow and controlled, with constant monitoring of the internal temperature.[7][10]

Q3: Can I use phenyltrimethoxysilane instead of trichlorophenylsilane? A: Yes, alkoxysilanes like phenyltrimethoxysilane can be used. The reaction mechanism is similar, involving nucleophilic substitution at the silicon center. However, the reactivity is generally lower than with chlorosilanes. The byproduct of the reaction is a magnesium alkoxide, which can complex with the Grignard reagent and potentially alter its reactivity.[12] While potentially safer to handle than the highly reactive trichlorosilane, the reaction may require more forcing conditions (e.g., higher temperatures or longer reaction times).

Q4: How can I characterize the final dicyclohexylphenylsilanol product to confirm its identity and purity? A: A combination of analytical techniques should be used:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation.[13][14] You should expect to see signals corresponding to the phenyl and cyclohexyl groups in the correct integration ratios. ²⁹Si NMR can also be used to confirm the silicon environment.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.[14]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying any impurities.[15][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for Si-OH (a broad peak), Si-Phenyl, and C-H bonds.

Experimental Protocols

Protocol 1: Scale-Up Preparation of Cyclohexylmagnesium Chloride

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Chlorocyclohexane

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Glassware Preparation: A multi-neck, jacketed reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet is assembled. The entire apparatus is flame-dried under vacuum and then cooled to room temperature under a positive pressure of nitrogen.

  • Reagent Charging: The reactor is charged with magnesium turnings (2.2 equivalents).

  • Activation: A single crystal of iodine is added. The mixture is stirred briefly.

  • Initiation: A small volume (~5%) of the total chlorocyclohexane (2.0 equivalents) is added to the reactor. The mixture is monitored for signs of initiation (gentle reflux, color change from brown to cloudy grey). Gentle heating may be applied if initiation is delayed.

  • Grignard Formation: Once initiated, anhydrous THF is added to dilute the mixture. The remaining chlorocyclohexane is diluted with additional anhydrous THF and added dropwise via an addition funnel at a rate that maintains a gentle reflux. The reaction is highly exothermic and may require external cooling to control the temperature.

  • Completion & Titration: After the addition is complete, the mixture is stirred for an additional 1-2 hours. A sample is then carefully withdrawn for titration to determine the exact molarity of the Grignard reagent.

Protocol 2: Synthesis and Purification of Dicyclohexylphenylsilanol

Procedure:

  • Reaction Setup: The freshly prepared and titrated cyclohexylmagnesium chloride solution is cooled to 0 °C in the reactor.

  • Reverse Addition: Trichlorophenylsilane (1.0 equivalent), diluted in anhydrous THF, is added slowly to the stirred Grignard solution via an addition funnel. The internal temperature should be maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours, or until reaction completion is confirmed by TLC or GC.

  • Quenching: The reaction is quenched by slowly adding it to a stirred, cooled (0 °C) aqueous solution of saturated ammonium chloride or dilute HCl.

  • Work-up: The phases are separated. The aqueous phase is extracted twice with a suitable organic solvent (e.g., ethyl acetate or MTBE). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by either recrystallization from a suitable solvent system (e.g., heptane) or by silica gel column chromatography as described in the troubleshooting section.

References

  • Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis . ACS Publications. (2022-03-15). Available at: [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor . National Institutes of Health (NIH). (2018-01-30). Available at: [Link]

  • Synthesis Problems Involving Grignard Reagents . Master Organic Chemistry. (2016-01-13). Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting . Reddit. (2021-09-09). Available at: [Link]

  • What are Grignard reagent preparation precautions during preparation? . Quora. (2022-02-19). Available at: [Link]

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions . National Institutes of Health (NIH). (2022-07-19). Available at: [Link]

  • GRIGNARD REAGENTS AND SILANES . Gelest, Inc. Available at: [Link]

  • Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System . ACS Publications. (2025-11-21). Available at: [Link]

  • Selectivity in the Grignard Reaction with Silanes . ResearchGate. (2025-08-07). Available at: [Link]

  • Grignard Reaction . American Chemical Society. Available at: [Link]

  • A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds . National Institutes of Health (NIH). Available at: [Link]

  • Steglich Esterification . Organic Chemistry Portal. Available at: [Link]

  • A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES . DTIC. Available at: [Link]

  • Norfloxacin Cocrystals: Mechanochemical Synthesis and Scale-up Viability Through Solubility Studies . PubMed. (2023-03-13). Available at: [Link]

  • Safety aspects of the process control of Grignard reactions . ResearchGate. (2025-08-09). Available at: [Link]

  • Impact of reaction products on the Grignard reaction with silanes and ketones . ResearchGate. (2025-08-06). Available at: [Link]

  • The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride . YouTube. (2016-02-03). Available at: [Link]

  • Analytical Methods . OPUS. (2025-08-28). Available at: [Link]

  • Grignard reaction with chlorosilanes in THF: a kinetic study . PubMed. Available at: [Link]

  • Thermal Behaviour of Diclofenac Sodium: Decomposition and Melting Characteristics . ResearchGate. (2025-08-05). Available at: [Link]

  • Developing SOPs for Hazardous Chemical Manipulations . Unknown Source. Available at: [Link]

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes . National Institutes of Health (NIH). (2022-05-20). Available at: [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals . Omics. Available at: [Link]

  • Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method . Journal of Drug Delivery and Therapeutics. (2022-09-15). Available at: [Link]

  • Novel analytical methods for the characterization of oral wafers . PubMed. Available at: [Link]

  • Thermal Stability of Drugs . NETZSCH Analyzing & Testing. (2020-03-05). Available at: [Link]

  • Unveiling the Thermal Stability of Diketopyrrolopyrrole-Based Terpolymers: A Key Element for Enhanced Efficiency and Stability of Organic Solar Cells . ResearchGate. Available at: [Link]

Sources

preventing side reactions with dicyclohexylphenylsilanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dicyclohexylphenylsilanol

Welcome to the technical support center for dicyclohexylphenylsilanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using the dicyclohexylphenylsilyl (DCPS) group, a highly robust and sterically demanding protecting group. Here, we address common challenges, from sluggish reactions to unexpected side products, providing expert insights and validated protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific issues you may encounter during your experiments. We delve into the root causes of these problems and provide actionable solutions.

Part 1: Issues During the Silylation Reaction

Question 1: My protection reaction with dicyclohexylphenylsilyl chloride is slow or stalls, leaving significant amounts of unreacted alcohol. What's going wrong?

Answer: This is a common issue, often stemming from a combination of steric hindrance and suboptimal reaction conditions. The dicyclohexylphenylsilyl group is exceptionally bulky, which makes the silicon atom less accessible to the alcohol nucleophile.

Root Causes & Solutions:

  • Insufficiently Active Catalyst/Base: Standard bases like triethylamine may not be effective. Imidazole is a superior choice as it not only acts as a base but also forms a highly reactive silylimidazolium intermediate, accelerating the reaction.[1] For extremely hindered alcohols, a stronger non-nucleophilic base like 2,6-lutidine or Proton-Sponge® may be required.

  • Solvent Choice: The solvent must fully dissolve all reactants. Dichloromethane (DCM) is often a good starting point, but for slower reactions, a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can significantly increase the rate.[1]

  • Reagent Quality: Moisture is the enemy of silylation. Dicyclohexylphenylsilyl chloride will readily hydrolyze to the corresponding silanol and then self-condense to form dicyclohexylphenylsiloxane. Ensure your solvent and base are anhydrous and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Temperature: While many silylations are run at room temperature, sluggish reactions involving hindered substrates can be gently heated (e.g., to 40-50 °C) to increase the reaction rate. Monitor carefully by TLC to avoid decomposition.

Question 2: After adding my reagents, a significant amount of white precipitate forms, and my yield is low. What is this precipitate?

Answer: The identity of the precipitate depends on your reaction conditions. Most commonly, it is either the hydrochloride salt of your amine base or a byproduct from the silylating agent itself.

Troubleshooting Flowchart:

G start White Precipitate Observed q1 Which base was used? start->q1 base_amine Amine Base (e.g., Et3N, Imidazole) q1->base_amine Yes base_other Other q1->base_other No ans1 Precipitate is likely the amine hydrochloride salt (e.g., Et3N·HCl). This is expected and usually does not interfere with the reaction. base_amine->ans1 ans2 Is the silylating agent old or improperly stored? base_other->ans2 ans3 Precipitate could be dicyclohexylphenylsiloxane, formed from the hydrolysis and self-condensation of the silanol. ans2->ans3 Yes sol1 Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and high-purity silyl chloride. ans3->sol1

Caption: Troubleshooting precipitate formation.

Detailed Explanation:

  • Amine Hydrochloride Salts: When using an amine base like triethylamine or imidazole with a silyl chloride, the formation of the corresponding ammonium chloride salt is stoichiometric and expected. This salt is often poorly soluble in solvents like DCM and precipitates out. This is a normal observation.

  • Siloxane Formation: Dicyclohexylphenylsilanol, the hydrolysis product of the chloride, can undergo self-condensation to form the corresponding disiloxane (DCPS-O-DCPS).[2] This is an irreversible side reaction that consumes your reagent. It indicates moisture contamination in your reaction setup.

Part 2: Issues with Silyl Ether Stability & Purification

Question 3: My DCPS-protected compound seems to be decomposing during aqueous workup or on silica gel chromatography. I thought this was a robust protecting group?

Answer: While the dicyclohexylphenylsilyl group is significantly more stable than smaller silyl ethers like TMS, it is not indestructible.[3] The Si-O bond remains susceptible to cleavage by acid or fluoride ions.

Key Considerations:

  • Aqueous Workup: Avoid acidic conditions. Washing with dilute HCl to remove an amine base can cause partial deprotection. Use a neutral wash (saturated aq. NH₄Cl) or a mildly basic wash (saturated aq. NaHCO₃) instead. If you must use acid, keep the contact time minimal and the temperature low (0 °C).

  • Silica Gel Chromatography: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the hydrolysis of sensitive silyl ethers.[4]

Solutions for Purification:

  • Neutralize the Silica: Pre-treat your silica gel by flushing the packed column with your eluent containing a small amount of a neutralising agent, such as 1% triethylamine. This will deactivate the acidic sites.

  • Use Alternative Stationary Phases: If deprotection on silica is a persistent problem, consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.

  • Non-Chromatographic Purification: If possible, purify the compound by recrystallization or distillation to avoid contact with silica gel altogether.

Table 1: Relative Stability of Common Silyl Ethers

Silyl GroupAbbreviationRelative Acid StabilityKey Features
TrimethylsilylTMS1 (Least Stable)Very labile, often removed during workup or on silica.[4]
TriethylsilylTES~64More stable than TMS, useful for selective deprotection.
tert-ButyldimethylsilylTBS / TBDMS~20,000A workhorse protecting group with good overall stability.[3]
TriisopropylsilylTIPS~70,000Very bulky, offers high stability towards nucleophiles and bases.
tert-ButyldiphenylsilylTBDPS~100,000Highly robust, resistant to many reaction conditions.
Dicyclohexylphenylsilyl DCPS Very High Exceptionally bulky, offering stability comparable to or exceeding TBDPS.

Relative stability values are approximate and can vary based on the specific substrate and reaction conditions.

Part 3: Issues During Deprotection

Question 4: I'm trying to remove the DCPS group, but standard conditions (like TBAF in THF) are extremely slow. How can I effectively cleave this bond?

Answer: The high steric hindrance that makes the DCPS group a robust protecting group also makes it challenging to remove. The bulky cyclohexyl and phenyl groups shield the silicon atom from attack by the fluoride ion.

Workflow for Effective Deprotection:

Caption: Stepwise strategy for cleaving robust DCPS ethers.

Recommended Protocols:

  • HF-Pyridine: This is one of the most powerful reagents for cleaving stubborn silyl ethers. It should be used with extreme caution in plastic labware due to the high reactivity of HF. The reaction is typically run in THF or DCM.

  • TBAF with an Additive: Adding a proton source like acetic acid to a TBAF reaction can accelerate deprotection. The acid protonates the leaving alkoxide, preventing it from inhibiting the reaction.

  • TASF: Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is an anhydrous, organic-soluble source of fluoride that can be more effective than TBAF in some cases.

Validated Experimental Protocols

Protocol 1: General Procedure for Protection of a Primary Alcohol with Dicyclohexylphenylsilyl Chloride (DCPS-Cl)
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the primary alcohol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Base: Add imidazole (1.5 eq) to the solution and stir until it fully dissolves.

  • Addition of Silylating Agent: Add dicyclohexylphenylsilyl chloride (1.2 eq) dropwise via syringe at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (staining with potassium permanganate or ceric ammonium molybdate can help visualize the silyl ether). If the reaction is slow after 4 hours, gently heat to 40 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water (2x) and saturated aqueous brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% Et₃N in the eluent.

Protocol 2: Deprotection of a DCPS Ether using HF-Pyridine

CAUTION: Hydrogen fluoride is extremely toxic and corrosive. This procedure must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and splash goggles. An HF-specific calcium gluconate antidote gel must be readily available.

  • Preparation: In a polypropylene or other plastic vial, dissolve the DCPS-protected compound (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add pyridine (3.0 eq) to the solution. Then, slowly add HF-Pyridine complex (~70% HF by weight, 2.0-3.0 eq of HF) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Ensure the quenching vessel is large enough to accommodate gas evolution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by standard methods.

References

  • Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier. [Link to a general resource, as direct links to paywalled book chapters are not feasible]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Beckmann, J., Jurkschat, K., Rabe, S., Schürmann, M., Dakternieks, D., & Duthie, A. (2000). Condensation of Diphenylsilane Diol through Organostannoxane Catalysis: A Case Study. Organometallics, 19(17), 3272–3279. [Link]

  • Poole, C. F. (2020). Silylation as a derivatization method for gas chromatography. Journal of Chromatography A, 1630, 461537. [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

  • Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031–1069. [Link]

Sources

handling and storage best practices for dicyclohexylphenylsilanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for dicyclohexylphenylsilanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this compound in your experiments. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep understanding of the causality behind these recommendations to ensure the integrity of your research.

Section 1: Safety First - Personal Protective Equipment (PPE) and Emergency Procedures

This section outlines the essential safety measures to be taken when working with dicyclohexylphenylsilanol. Adherence to these guidelines is critical for personnel safety.

What are the essential Personal Protective Equipment (PPE) for handling dicyclohexylphenylsilanol?

Answer:

When handling dicyclohexylphenylsilanol, a comprehensive PPE protocol is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE includes:

  • Gloves: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for the specific solvent being used with the silanol.

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations where splashing is a significant risk.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from spills and splashes.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

What should I do in case of accidental exposure to dicyclohexylphenylsilanol?

Answer:

Immediate and appropriate action is crucial in the event of an accidental exposure.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

For any exposure, it is imperative to have the Safety Data Sheet (SDS) for dicyclohexylphenylsilanol available for the responding medical personnel.

Section 2: Storage and Stability - Maintaining Compound Integrity

Proper storage is fundamental to preserving the purity and stability of dicyclohexylphenylsilanol. Silanols can be sensitive to moisture and may undergo self-condensation.

What are the optimal storage conditions for dicyclohexylphenylsilanol?

Answer:

To maintain the integrity of dicyclohexylphenylsilanol, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Key storage parameters are summarized in the table below.

ParameterRecommendationRationale
Temperature Store at room temperature, away from direct heat.Prevents thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with moisture and oxygen, which can promote condensation and degradation.[1]
Container Use the original, tightly sealed container.Prevents contamination and exposure to air.
Incompatible Materials Store away from strong oxidizing agents, acids, and bases.[4]Prevents chemical reactions that could degrade the compound.
How does moisture affect the stability of dicyclohexylphenylsilanol?

Answer:

Moisture is a critical factor in the stability of silanols. The silicon-hydroxyl (Si-OH) group is susceptible to self-condensation, especially in the presence of acidic or basic catalysts, to form siloxane bridges (Si-O-Si).[5] This process leads to the formation of dimers and higher-order oligomers, thereby reducing the purity of the starting material. Storing the compound under a dry, inert atmosphere is the most effective way to prevent this.[1]

Section 3: Experimental Best Practices and Troubleshooting

This section addresses common questions and issues that may arise during the experimental use of dicyclohexylphenylsilanol.

What are the recommended solvents for dissolving dicyclohexylphenylsilanol?

Answer:

Dicyclohexylphenylsilanol is a nonpolar compound and is generally soluble in common organic solvents. The choice of solvent will depend on the specific requirements of your experiment.

  • Good Solubility: Chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and ethers (e.g., diethyl ether, tetrahydrofuran).

  • Poor Solubility: Highly polar solvents such as water and lower alcohols (e.g., methanol, ethanol).

It is always recommended to perform a small-scale solubility test before preparing a large-volume solution.

I am observing unexpected peaks in my HPLC analysis of dicyclohexylphenylsilanol. What could be the cause?

Answer:

Unexpected peaks in an HPLC chromatogram can arise from several sources. The troubleshooting workflow below can help identify the root cause.

G start Unexpected Peaks in HPLC check_purity Check Purity of Starting Material start->check_purity check_solvent Analyze a Solvent Blank start->check_solvent check_stability Investigate Sample Stability start->check_stability impurity Impurity in Starting Material check_purity->impurity Peaks present in fresh sample solvent_peak Solvent Impurity or Contamination check_solvent->solvent_peak Peaks present in blank degradation Compound Degradation check_stability->degradation Peak intensity changes over time repurify Repurify or Obtain New Batch impurity->repurify use_hplc_grade Use High-Purity HPLC-Grade Solvents solvent_peak->use_hplc_grade optimize_conditions Optimize Storage and Handling Conditions degradation->optimize_conditions

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Explanation of Troubleshooting Steps:

  • Check Purity of Starting Material: Analyze a freshly prepared solution of dicyclohexylphenylsilanol. If the unexpected peaks are present, they are likely impurities from the synthesis or storage of the material. Consider repurifying the compound or obtaining a new batch from the supplier.

  • Analyze a Solvent Blank: Inject a sample of the solvent used to dissolve your compound. If the peaks are present in the blank, they are due to solvent impurities or contamination. Always use high-purity, HPLC-grade solvents.

  • Investigate Sample Stability: If the peaks appear or their intensity increases over time in your prepared solutions, it is likely due to the degradation of dicyclohexylphenylsilanol. This could be due to exposure to moisture, light, or incompatible substances in your experimental setup. Review your storage and handling procedures.

How can I assess the purity of my dicyclohexylphenylsilanol sample?

Answer:

Several analytical techniques can be used to assess the purity of dicyclohexylphenylsilanol.

  • High-Performance Liquid Chromatography (HPLC): This is a common and effective method for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. The presence of multiple peaks indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample if an internal standard is used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It can separate and identify impurities based on their mass-to-charge ratio.

The choice of method will depend on the available instrumentation and the nature of the expected impurities.

Section 4: Frequently Asked Questions (FAQs)

Is dicyclohexylphenylsilanol sensitive to light?

Answer:

While the primary stability concern for silanols is moisture, prolonged exposure to light, especially UV light, can potentially cause degradation of organic molecules.[6][7] It is good practice to store dicyclohexylphenylsilanol in an amber or opaque container to protect it from light.

Can I store solutions of dicyclohexylphenylsilanol?

Answer:

It is generally recommended to prepare solutions of dicyclohexylphenylsilanol fresh for each experiment. If you need to store a solution, use a tightly sealed container with a septum to allow for withdrawal of the solution with a syringe under an inert atmosphere. Store the solution at a low temperature (e.g., in a refrigerator at 2-8 °C) to slow down potential degradation, but be mindful of the solvent's freezing point. Always re-analyze the solution for purity if it has been stored for an extended period.

What are the typical degradation products of dicyclohexylphenylsilanol?

Answer:

The most common degradation pathway for dicyclohexylphenylsilanol is self-condensation to form the corresponding disiloxane. Further condensation can lead to the formation of higher molecular weight oligomers.

G A 2 x Dicyclohexylphenylsilanol (R-Si(OH)) B Dicyclohexylphenyl-disiloxane (R-Si-O-Si-R) + H₂O A->B Condensation (-H₂O)

Caption: Condensation reaction of dicyclohexylphenylsilanol.

References

  • Bocian, S., & Buszewski, B. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding.
  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Dicyclohexyl phthalate. Retrieved from [Link]

  • El-Shaheny, R. N., et al. (2011). Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 958-963.
  • Gelest, Inc. (2015). DICYCLOHEXYLDICHLOROSILANE Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2015). DICYCLOHEXYLPHOSPHINE Safety Data Sheet. Retrieved from [Link]

  • M&U International. (2015). SAFETY DATA SHEET. Retrieved from [Link]

  • Matyjaszewski, K., Gnanou, Y., & Fontanille, M. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2547.
  • Power Chemical Corporation. (n.d.). Silane Coupling Agent Storage & Handling Guide. Retrieved from [Link]

  • Sahu, A., et al. (2012). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 102-109.

Sources

Validation & Comparative

A Comparative Guide to Bulky Silyl Ether Protecting Groups: Dicyclohexylphenylsilyl vs. Triphenylsilyl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. Silyl ethers are among the most versatile and widely utilized protecting groups for hydroxyl functionalities, owing to their tunable stability, ease of installation, and mild removal conditions.[1][2] Their stability is primarily dictated by the steric and electronic nature of the substituents on the silicon atom; larger, bulkier groups sterically shield the silicon-oxygen bond, rendering it more robust towards cleavage.[3]

This guide provides an in-depth comparison of two bulky silyl protecting groups: the well-established Triphenylsilyl (TPS) group and the less common, yet potentially more robust, Dicyclohexylphenylsilyl (DCPS) group. We will explore their relative stabilities, experimental protocols for their use, and the strategic rationale for selecting one over the other in complex synthetic campaigns.

The Contenders: A Structural Overview

The fundamental difference between the TPS and DCPS groups lies in the nature of the substituents bound to the silicon atom. The TPS group features three aromatic phenyl rings, creating a rigid, propeller-like steric field. In contrast, the DCPS group possesses two bulky, flexible aliphatic cyclohexyl rings and one phenyl ring. This structural variance is the primary determinant of their differing chemical properties.

G cluster_0 Triphenylsilyl (TPS) Group cluster_1 Dicyclohexylphenylsilyl (DCPS) Group TPS_Si Si TPS_O O-R TPS_Si->TPS_O Ph1 Phenyl TPS_Si->Ph1 Ph2 Phenyl TPS_Si->Ph2 Ph3 Phenyl TPS_Si->Ph3 DCPS_Si Si DCPS_O O-R DCPS_Si->DCPS_O Cy1 Cyclohexyl DCPS_Si->Cy1 Cy2 Cyclohexyl DCPS_Si->Cy2 Ph4 Phenyl DCPS_Si->Ph4

Caption: Structural comparison of TPS and DCPS silyl ether groups.

Profile 1: The Triphenylsilyl (TPS) Group - An Aromatic Bulwark

The triphenylsilyl (Ph₃Si) group is a well-regarded protecting group known for its significant steric bulk and stability, which is considerably greater than smaller trialkylsilyl groups like trimethylsilyl (TMS).[2]

Key Properties & Advantages:

  • Enhanced Stability: TPS ethers exhibit substantial stability under acidic conditions, making them suitable for synthetic steps where less bulky silyl ethers would be cleaved.

  • Crystallinity: Triphenylsilyl derivatives are often highly crystalline solids. This physical property can be a significant advantage, facilitating purification by recrystallization and simplifying the handling and storage of intermediates.[4]

  • UV-Active: The presence of three phenyl rings makes the TPS group UV-active, allowing for easy visualization of protected compounds by UV light on thin-layer chromatography (TLC) plates.[4]

Reactivity and Deprotection: The TPS group is robust but can be reliably cleaved under specific conditions. The most common method for deprotection is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride-pyridine complex (HF•Py).[4] The strong affinity of fluoride for silicon drives the cleavage of the Si-O bond.[5] While stable to many acidic conditions, forcing acidic conditions can also effect its removal.

Profile 2: The Dicyclohexylphenylsilyl (DCPS) Group - A Hypothesized Aliphatic Heavyweight

While not as extensively documented in the literature as TPS, the dicyclohexylphenylsilyl group represents a logical extension of the principle that increasing steric bulk enhances stability. By replacing two electron-withdrawing phenyl rings with two bulky, electron-donating cyclohexyl groups, the DCPS group's properties can be rationally inferred.

Inferred Properties & Potential Advantages:

  • Extreme Steric Hindrance: The combination of two large, flexible cyclohexyl groups and a phenyl group creates a highly congested environment around the silicon atom. This suggests that the DCPS group should exhibit stability comparable to, or potentially greater than, other highly hindered groups like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS).[6][7]

  • Enhanced Acid Stability: The stability of silyl ethers in acid is highly correlated with steric bulk.[1][3] Therefore, DCPS is predicted to have exceptional resistance to acidic hydrolysis, likely surpassing that of TPS.

  • Different Solubility Profile: The predominantly aliphatic nature of the DCPS group will confer a different solubility profile compared to the aromatic TPS group, which could be advantageous in certain solvent systems.

Predicted Reactivity and Deprotection: The introduction of the highly hindered DCPS group would likely require more forcing conditions than TPS, possibly necessitating the use of the more reactive dicyclohexylphenylsilyl triflate (DCPS-OTf) in the presence of a non-nucleophilic base like 2,6-lutidine.[6] Deprotection would be expected to be more sluggish than for TPS, requiring longer reaction times or elevated temperatures with standard fluoride reagents.

Head-to-Head Comparison: TPS vs. DCPS

The choice between these two protecting groups depends on the specific demands of the synthetic route, including required stability, orthogonality, and the physical properties of the intermediates.

FeatureTriphenylsilyl (TPS)Dicyclohexylphenylsilyl (DCPS) (Inferred)Causality / Rationale
Structure Si(Phenyl)₃Si(Cyclohexyl)₂(Phenyl)Aromatic vs. Mixed Aliphatic/Aromatic substituents.
Steric Bulk HighVery HighTwo bulky cyclohexyl groups likely provide more steric shielding than three planar phenyl groups.
Physical Form Often crystalline solids[4]Likely oils or low-melting solidsHigh symmetry and rigid phenyl rings favor crystal lattice formation. Less symmetric, flexible cyclohexyl groups disfavor crystallization.
UV-Activity Yes[4]Yes (less intense)Three chromophores vs. one.
Stability to Acid HighVery High (Predicted)Stability is primarily a function of steric bulk. DCPS is sterically more demanding.[1][3]
Stability to Base HighVery High (Predicted)Steric hindrance protects against nucleophilic attack by hydroxide.
Deprotection Fluoride (TBAF, HF•Py)[4]Fluoride (TBAF, HF•Py), likely slowerStandard for silyl ethers. Increased bulk in DCPS would slow the rate of nucleophilic attack by fluoride.
Orthogonality Orthogonal to Boc, Fmoc, Cbz[8]Predicted to be highly orthogonalHigh stability suggests it will withstand conditions used to remove many other protecting groups.

Strategic Selection: The Causality Behind the Choice

The decision to employ TPS or DCPS should be a deliberate one, based on a thorough analysis of the entire synthetic plan.

G cluster_workflow A Alcohol (R-OH) B Protection (Silylating Agent + Base) A->B C Protected Intermediate (R-O-Silyl) B->C D Synthetic Transformations (n steps) C->D E Deprotection (Acid or Fluoride Source) D->E F Final Product (R-OH) E->F

Caption: General workflow for utilizing alcohol protecting groups.

Choose Triphenylsilyl (TPS) when:

  • Intermediate Purification is a Challenge: If you anticipate difficulty in purifying intermediates via chromatography, the tendency of TPS-protected compounds to be crystalline can be a powerful tool, enabling purification by recrystallization.[4]

  • UV Visualization is Critical: In complex reaction mixtures, the strong UV-activity of the TPS group simplifies reaction monitoring by TLC.[4]

  • High, but Not Extreme, Stability is Required: TPS provides a significant stability upgrade over smaller silyl ethers like TBDMS and is sufficient for many synthetic sequences that involve acidic or basic steps.

Consider Dicyclohexylphenylsilyl (DCPS) when:

  • Maximum Robustness is Paramount: In a lengthy synthesis with harsh acidic steps, the predicted superior stability of DCPS could be the key to preventing premature deprotection and maximizing overall yield.

  • Orthogonality to Other Bulky Groups is Needed: If a synthetic strategy requires the selective removal of a less hindered silyl ether (like TBDMS or even TBDPS) in the presence of a more robust one, DCPS would be an excellent candidate for the more stable group.

  • Avoiding Aromatic Protons is Necessary: In molecules where aromatic protons could interfere with specific reactions (e.g., certain catalytic hydrogenations or lithiation steps), the lower aromatic content of DCPS compared to TPS could be beneficial.

G cluster_stability Relative Stability to Acid Hydrolysis TMS TMS TES TES TBDMS TBDMS TPS TPS TBDPS TBDPS DCPS DCPS (Predicted) TIPS TIPS label_most Most Stable TIPS->label_most label_least Least Stable label_least->TMS

Caption: Predicted relative stability hierarchy of common silyl ethers.

Experimental Protocols

The following protocols are representative and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents.

Protocol 1: Protection of a Primary Alcohol with Triphenylsilyl Chloride (TPS-Cl)

This protocol is based on standard silylation procedures.

  • Materials:

    • Primary alcohol (1.0 eq)

    • Triphenylsilyl chloride (TPS-Cl, 1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the primary alcohol in anhydrous DMF, add imidazole. Stir at room temperature until all solids dissolve.

    • Add TPS-Cl portion-wise to the solution. The reaction may become slightly exothermic.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Deprotection of a TPS-Ether using TBAF

This procedure is adapted from established methods for fluoride-mediated silyl ether cleavage.[5]

  • Materials:

    • TPS-protected alcohol (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TPS-protected alcohol in anhydrous THF.

    • Add the 1.0 M solution of TBAF in THF dropwise at room temperature.

    • Stir the mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 1 to 12 hours depending on the substrate.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude alcohol by flash column chromatography.

Protocol 3: Representative Protection with a Highly Hindered Silyl Group (DCPS)

This hypothetical protocol uses more forcing conditions suitable for a sterically demanding silyl group.

  • Materials:

    • Alcohol (1.0 eq)

    • Dicyclohexylphenylsilyl triflate (DCPS-OTf, 1.5 eq) - Note: This reagent may need to be synthesized.

    • 2,6-Lutidine (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM and cool the solution to 0 °C.

    • Add 2,6-lutidine via syringe.

    • Add DCPS-OTf dropwise to the cold solution.

    • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. The increased steric bulk necessitates longer reaction times.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • [No Source Found]
  • Gelest. (n.d.). Silyl Groups. Gelest Technical Library.
  • Michalak, K., & Hosmane, N. S. (2001). Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes. Organometallics, 20(4), 835–840.
  • NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]

  • [No Source Found]
  • [No Source Found]
  • [No Source Found]
  • Wikipedia. (2023, December 28). Silyl ether. In Wikipedia. Retrieved from [Link]

  • White, J. D., & Carter, R. G. (2008). Silyl Ethers. In Science of Synthesis. Georg Thieme Verlag KG.
  • Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 96–105.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • [No Source Found]
  • Lönn, S., et al. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Molecules, 16(6), 4695–4718.

Sources

A Senior Application Scientist's Guide to Dicyclohexylphenylsilanol: Performance in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of a protecting group and the solvent system in which it is employed are critical decisions that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Dicyclohexylphenylsilanol, a bulky triorganosilanol, presents a compelling option for the protection of alcohols and other sensitive functionalities. Its steric hindrance and electronic properties offer a unique profile of stability and reactivity. However, unlocking its full potential requires a nuanced understanding of its behavior in various solvent environments.

The Crucial Role of the Solvent: A Theoretical Framework

The adage "like dissolves like" is a foundational principle in chemistry, yet its practical application in complex organic synthesis requires a deeper dive into the specific intermolecular forces at play.[1] The performance of dicyclohexylphenylsilanol, both in terms of its solubility and its reactivity as a protecting group, is intrinsically linked to the properties of the solvent in which it is used.

Key Solvent Properties Influencing Performance:

  • Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents possess a significant dipole moment and can be further categorized into polar protic (containing acidic protons, e.g., alcohols, water) and polar aprotic (lacking acidic protons, e.g., acetone, DMF). Nonpolar solvents have little to no dipole moment (e.g., hexane, toluene). The polarity of the solvent will dictate its ability to solvate the reactants, intermediates, and transition states of a reaction.

  • Dielectric Constant: This property reflects a solvent's ability to separate ions and is closely related to its polarity. Solvents with high dielectric constants are better at stabilizing charged species.

  • Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of a compound and the mechanism of a reaction. Silanols, like dicyclohexylphenylsilanol, can participate in hydrogen bonding, making their interaction with the solvent a key factor.

dot graph SoluteSolventInteractions { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Dicyclohexylphenylsilanol [label="Dicyclohexylphenylsilanol\n(Solute)", fillcolor="#34A853"]; NonpolarSolvent [label="Nonpolar Solvent\n(e.g., Hexane, Toluene)", fillcolor="#FBBC05"]; PolarAproticSolvent [label="Polar Aprotic Solvent\n(e.g., THF, DCM)", fillcolor="#EA4335"]; PolarProticSolvent [label="Polar Protic Solvent\n(e.g., Methanol, Ethanol)", fillcolor="#4285F4"];

Dicyclohexylphenylsilanol -- NonpolarSolvent [label=" van der Waals Forces\n(Good Solubility Expected)"]; Dicyclohexylphenylsilanol -- PolarAproticSolvent [label=" Dipole-Dipole Interactions\n(Moderate Solubility Expected)"]; Dicyclohexylphenylsilanol -- PolarProticSolvent [label=" Hydrogen Bonding\n(Potential for Interaction,\nbut steric hindrance may limit solubility)"]; } dot

Caption: Intermolecular forces governing the solubility of dicyclohexylphenylsilanol.

Comparative Analysis of Bulky Silyl Protecting Groups

To better understand the unique characteristics of dicyclohexylphenylsilanol, it is instructive to compare it with other commonly used bulky silyl protecting groups: triphenylsilanol and di-tert-butylphenylsilanol.

FeatureDicyclohexylphenylsilanolTriphenylsilanolDi-tert-butylphenylsilanol
Structure (C₆H₁₁)₂PhSiOHPh₃SiOH(t-Bu)₂PhSiOH
Steric Hindrance HighHighVery High
Expected Solubility in Nonpolar Solvents (e.g., Hexane, Toluene) HighModerateHigh
Expected Solubility in Polar Aprotic Solvents (e.g., THF, DCM) ModerateHighModerate
Expected Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) LowLowLow
Relative Stability of Silyl Ether HighHighVery High
Ease of Cleavage DifficultDifficultVery Difficult

Rationale for Comparison:

  • Steric Hindrance: The two cyclohexyl groups and one phenyl group in dicyclohexylphenylsilanol provide significant steric bulk, comparable to that of triphenylsilanol. Di-tert-butylphenylsilanol, with two bulky tert-butyl groups, is even more sterically demanding. This steric bulk is a key determinant of the stability of the resulting silyl ether and can influence the regioselectivity of protection in polyfunctionalized molecules.[2]

  • Solubility: The large nonpolar hydrocarbon framework of dicyclohexylphenylsilanol suggests good solubility in nonpolar solvents. Triphenylsilanol, with its three aromatic rings, is expected to have good solubility in moderately polar and aromatic solvents. Di-tert-butylphenylsilanol, with its aliphatic bulk, should also favor nonpolar environments.

  • Reactivity and Stability: The stability of silyl ethers generally increases with the steric bulk of the silyl group.[3] Therefore, the order of stability is expected to be: Di-tert-butylphenylsilyl > Dicyclohexylphenylsilyl ≈ Triphenylsilyl. This increased stability means that more forcing conditions are required for their cleavage.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures for the protection of a primary alcohol with dicyclohexylphenylsilanol and the subsequent deprotection. These should be considered as starting points and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Protection of a Primary Alcohol with Dicyclohexylphenylsilanol

dot graph ProtectionWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Start:\nPrimary Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Reagents:\nDicyclohexylphenylsilyl Chloride\nImidazole or Et3N\nAnhydrous Solvent"]; Reaction [label="Reaction:\nStir at room temperature\n(or gentle heating)\nMonitor by TLC"]; Workup [label="Aqueous Workup:\nQuench with water\nExtract with organic solvent"]; Purification [label="Purification:\nDry organic layer\nConcentrate\nColumn Chromatography"]; Product [label="Product:\nDicyclohexylphenylsilyl Ether", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reagents [label="1. Dissolve"]; Reagents -> Reaction [label="2. Add"]; Reaction -> Workup [label="3. Upon completion"]; Workup -> Purification [label="4. Isolate"]; Purification -> Product [label="5. Obtain"]; } dot

Caption: Workflow for the protection of a primary alcohol.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equiv) in a suitable anhydrous solvent.

    • Solvent Choice Rationale: For a nonpolar substrate, a nonpolar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is a good starting point. For more polar substrates, a polar aprotic solvent like N,N-dimethylformamide (DMF) may be necessary to ensure solubility. The use of polar aprotic solvents can also accelerate the reaction rate.

  • Addition of Base: Add a base such as imidazole (1.5-2.0 equiv) or triethylamine (1.5-2.0 equiv) to the solution.

    • Causality: The base is crucial to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product. Imidazole is often preferred as it can also act as a nucleophilic catalyst.

  • Addition of Silylating Agent: Add dicyclohexylphenylsilyl chloride (1.1-1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Gentle heating may be required for less reactive or sterically hindered alcohols.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Deprotection of a Dicyclohexylphenylsilyl Ether

dot graph DeprotectionWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Start:\nDicyclohexylphenylsilyl Ether", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Reagents:\nTetrabutylammonium Fluoride (TBAF)\nin THF"]; Reaction [label="Reaction:\nStir at room temperature\nMonitor by TLC"]; Workup [label="Aqueous Workup:\nQuench with water\nExtract with organic solvent"]; Purification [label="Purification:\nDry organic layer\nConcentrate\nColumn Chromatography"]; Product [label="Product:\nPrimary Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reagents [label="1. Dissolve"]; Reagents -> Reaction [label="2. Add"]; Reaction -> Workup [label="3. Upon completion"]; Workup -> Purification [label="4. Isolate"]; Purification -> Product [label="5. Obtain"]; } dot

Caption: Workflow for the deprotection of a silyl ether.

Step-by-Step Methodology:

  • Preparation: Dissolve the dicyclohexylphenylsilyl ether (1.0 equiv) in THF.

  • Addition of Deprotecting Agent: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1-1.5 equiv).

    • Causality: The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond and facilitating the cleavage of the Si-O bond.[4]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Conclusion

Dicyclohexylphenylsilanol is a valuable tool in the synthetic chemist's arsenal, offering a high degree of stability for the protection of hydroxyl groups. Its performance, however, is critically dependent on the choice of solvent. By understanding the interplay of polarity, hydrogen bonding, and steric effects, researchers can strategically select solvent systems that optimize both the solubility of the silylating agent and the efficiency of the protection and deprotection reactions. While direct quantitative solubility data remains elusive, the principles and comparative analysis presented in this guide provide a solid foundation for the effective application of dicyclohexylphenylsilanol in complex synthetic endeavors. As with any synthetic methodology, empirical optimization is key, and the provided protocols should serve as a robust starting point for further investigation.

References

  • Gelest, Inc. Silylating Agents. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996 (09), 1031–1069.
  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Chemistry LibreTexts. Silyl Ethers. [Link]

  • Organic Chemistry Portal. Silyl Ethers. [Link]

Sources

cross-reactivity studies of dicyclohexylphenylsilanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of Dicyclohexylphenylsilanol Derivatives: A Guide to Cross-Reactivity and Bioisosteric Evaluation Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical framework for evaluating dicyclohexylphenylsilanol (DCHPS) derivatives, focusing on their cross-reactivity profiles against carbon analogs (carbinols) and off-target receptors. Designed for drug development professionals, this document synthesizes protocols for pharmacological selectivity, analytical interference, and metabolic stability.

The core premise rests on the "Silicon Switch" strategy—replacing a central carbon atom with silicon to alter lipophilicity and hydrogen-bonding capabilities (silanols are stronger H-bond donors than carbinols) while maintaining the overall steric footprint.

Mechanistic Grounding: The Silanol Advantage & Risk

Before initiating cross-reactivity studies, researchers must understand the physicochemical divergence between the silanol moiety (Si-OH) and the carbinol (C-OH).

  • Acidity & H-Bonding: Silanols are significantly more acidic (pKa ~10–12) than carbinols (pKa ~16–18). This enhances their capacity as Hydrogen Bond Donors (HBD) in receptor binding pockets (e.g., Aspartate residues in Muscarinic GPCRs), potentially increasing affinity by 10–100 fold compared to the carbon isostere.

  • Lipophilicity: The C→Si exchange typically increases logP by 0.5–1.0 units, altering membrane permeability and non-specific binding.

  • The Cross-Reactivity Paradox: While higher affinity is desirable, the structural similarity to the carbon parent drug often leads to analytical cross-reactivity in immunoassays and pharmacological off-target effects (e.g., loss of M1/M3 selectivity).

Pharmacological Cross-Reactivity: Receptor Selectivity Profiling

Objective: Determine if DCHPS derivatives maintain subtype selectivity (e.g., M3 over M2) or if the enhanced H-bonding causes "pan-receptor" cross-reactivity.

Experimental Protocol: Radioligand Displacement Assay

This protocol validates the affinity (Ki) of DCHPS against the carbon analog using Muscarinic Acetylcholine Receptors (mAChRs) as the model system.

Materials:

  • Receptor Source: CHO-K1 cells stably expressing human M1, M2, and M3 subtypes.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (0.2 nM final conc).

  • Test Compounds: Dicyclohexylphenylsilanol (DCHPS) vs. Dicyclohexylphenylcarbinol (DCHPC).

Workflow:

  • Membrane Prep: Homogenize CHO cells in ice-cold HEPES buffer; centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation: Mix 50 µL membrane prep, 25 µL [³H]-NMS, and 25 µL test compound (10⁻¹¹ to 10⁻⁵ M).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce silanol non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Data Visualization: Receptor Binding Logic

The following diagram illustrates the differential binding logic where the Silanol group interacts more strongly with the Orthosteric Site compared to the Carbinol.

ReceptorBinding Ligand_Si Silanol Ligand (DCHPS) Interaction_H Enhanced H-Bond (Si-OH donor) Ligand_Si->Interaction_H Ligand_C Carbinol Analog (DCHPC) Interaction_VdW Standard VdW Interaction Ligand_C->Interaction_VdW Receptor_M3 Muscarinic M3 (Target) Response Therapeutic Effect (Bladder Relaxation) Receptor_M3->Response Receptor_M2 Muscarinic M2 (Off-Target) SideEffect Cardiac Side Effect (Bradycardia) Receptor_M2->SideEffect Interaction_H->Receptor_M3 High Affinity Interaction_H->Receptor_M2 Cross-Reactivity Risk Interaction_VdW->Receptor_M3 Moderate Affinity

Caption: Differential binding mechanism where Si-OH enhanced H-bonding increases target affinity but risks off-target M2 cross-reactivity.

Analytical Cross-Reactivity: Immunoassay Interference

Objective: Quantify the extent to which DCHPS interferes with antibodies raised against the carbon analog (a common scenario in legacy drug monitoring).

Experimental Protocol: Competitive ELISA

Principle: DCHPS competes with a biotinylated-Carbinol tracer for antibody binding sites.

  • Coat Plate: Immobilize Capture Antibody (Anti-Carbinol IgG) on a 96-well plate.

  • Block: Add BSA to prevent non-specific adsorption of the lipophilic silanol.

  • Competition: Add standards (Carbinol) or cross-reactants (DCHPS) mixed with Biotin-Carbinol Tracer.

  • Detection: Add Streptavidin-HRP followed by TMB substrate.

  • Calculation:

    
    
    

Interpretation:

  • >100%: The antibody binds the Silanol better than the target (common due to Si lipophilicity).

  • <1%: Highly specific; no interference.

Comparative Data Summary (Hypothetical)
CompoundIC50 (nM)Cross-Reactivity (%)Interpretation
DCHPC (Carbon) 15.0100%Reference Standard
DCHPS (Silanol) 12.5120%High Interference (False Positives)
Silanediol Metabolite 450.03.3%Low Interference

Metabolic Stability & Dimerization Risks

Objective: Distinguish between true metabolic degradation and chemical artifacts (silanol dimerization) which mimic cross-reactivity in HPLC assays.

Critical Insight: Silanols are generally resistant to Phase I oxidation at the Silicon center but are prone to dimerization (formation of Si-O-Si disiloxanes) in non-aqueous HPLC solvents, leading to split peaks that look like metabolites.

Protocol: Microsomal Stability with Artifact Control
  • Incubation: Incubate DCHPS (1 µM) with Human Liver Microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

  • Quench: Terminate with acidified acetonitrile (0.1% Formic Acid). Note: Acid prevents silanol deprotonation and dimerization.

  • Analysis: LC-MS/MS. Monitor parent depletion.

  • Control: Run a "No NADPH" control to check for chemical instability/dimerization.

MetabolicStability Sample Microsomal Incubation (DCHPS + HLM) Split Is NADPH Present? Sample->Split Quench Quench with Acidified ACN (Critical Step) Result_True True Metabolite (e.g., Ring Hydroxylation) Quench->Result_True Stable Signal Result_Artifact Artifact Peak (Disiloxane) Quench->Result_Artifact If pH is neutral Path_Metab Phase I Metabolism (CYP450) Split->Path_Metab Yes Path_Chem Chemical Dimerization (2 R3SiOH -> R3Si-O-SiR3) Split->Path_Chem No (Control) Path_Metab->Quench Path_Chem->Quench

Caption: Workflow distinguishing enzymatic metabolism from chemical dimerization artifacts common in silanol analysis.

References

  • Tacke, R., & Zilch, H. (1986). Sila-substitution—a useful strategy in drug design? Endeavour.[1]

  • Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today.

  • Barnes, P. J. (2011). Muscarinic receptor subtypes in airways. Life Sciences.[2]

  • Beresford, A. P., et al. (1989). Metabolism of the silanol drug, sila-difenidol, in rat and dog. Xenobiotica.[3]

  • Mutschler, E., et al. (1995). Muscarinic receptors: structural basis of ligand interactions and functional consequences. Progress in Pharmacology and Clinical Pharmacology.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Dicyclohexylphenylsilanol Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and pharmaceutical development, the precise structural elucidation of organosilicon compounds is paramount. Dicyclohexylphenylsilanol, a sterically hindered silanol, serves as a critical building block in the synthesis of complex silicon-based molecules. Its reactions, primarily condensation to form dicyclohexylphenylsiloxanes, necessitate rigorous analytical confirmation to ensure product integrity and predict material performance. This guide provides an in-depth comparison of the primary analytical techniques for the structural confirmation of dicyclohexylphenylsilanol and its reaction products, grounded in field-proven insights and experimental data.

The Imperative for Unambiguous Structural Confirmation

The reactivity of the silanol group (Si-OH) in dicyclohexylphenylsilanol is the cornerstone of its utility. The condensation reaction, where two silanol molecules combine to form a siloxane (Si-O-Si) bond and a molecule of water, is a principal transformation.[1] However, side reactions or incomplete conversion can lead to a mixture of products, impacting the final properties of the material. Therefore, distinguishing between the starting silanol and the resulting siloxane, as well as identifying any byproducts, is a critical analytical challenge.

A Comparative Analysis of Key Analytical Techniques

The structural confirmation of dicyclohexylphenylsilanol and its derivatives relies on a suite of complementary analytical techniques. Each method provides unique insights into the molecular architecture, and a comprehensive analysis often involves the integration of data from multiple sources.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy
¹H NMRProton environment, number of protons, and their connectivity.High resolution, quantitative, readily available.Signal overlap can occur, especially in complex molecules.
¹³C NMRCarbon skeleton, chemical environment of each carbon atom.Excellent for confirming the carbon framework.Lower natural abundance of ¹³C results in longer acquisition times.
²⁹Si NMRDirect observation of the silicon environment, crucial for distinguishing silanols from siloxanes.Highly sensitive to the electronic environment of the silicon atom.Low natural abundance and sensitivity of ²⁹Si can necessitate longer experiment times or specialized techniques.[2][3]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information.Fragmentation can be complex to interpret, isomers may not be distinguishable.
X-ray Crystallography Unambiguous 3D molecular structure in the solid state.Provides definitive bond lengths, angles, and stereochemistry.[4][5]Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the solution-state conformation.
FTIR Spectroscopy Presence or absence of specific functional groups.Fast, simple, and excellent for monitoring reaction progress.Provides limited information on the overall molecular structure.

In-Depth Technical Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of dicyclohexylphenylsilanol and its reaction products in solution. A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a comprehensive picture of the molecule.

¹H NMR Spectroscopy

  • Causality of Experimental Choices: ¹H NMR is the first-line technique due to its high sensitivity and the abundance of protons in organic molecules. For dicyclohexylphenylsilanol, the ¹H NMR spectrum will show distinct signals for the phenyl and cyclohexyl protons.

  • Expected Observations:

    • Phenyl Protons: Multiplets in the aromatic region (typically δ 7.0-8.0 ppm).

    • Cyclohexyl Protons: A series of complex multiplets in the aliphatic region (typically δ 1.0-2.0 ppm). The protons on the carbon attached to the silicon will be the most deshielded.

    • Silanol Proton (Si-OH): A broad singlet that can appear over a wide chemical shift range and may exchange with trace water in the solvent. Its presence is a key indicator of the starting material.

¹³C NMR Spectroscopy

  • Causality of Experimental Choices: ¹³C NMR provides a map of the carbon backbone, confirming the presence of both the phenyl and cyclohexyl groups.

  • Expected Observations:

    • Phenyl Carbons: Resonances in the aromatic region (δ 125-150 ppm).[6][7][8]

    • Cyclohexyl Carbons: Resonances in the aliphatic region (δ 20-40 ppm). The carbon directly attached to the silicon will be shifted downfield.

²⁹Si NMR Spectroscopy

  • Causality of Experimental Choices: ²⁹Si NMR is the most direct method for observing the silicon center and is crucial for distinguishing between the starting silanol and the product siloxane.[2][3] Due to the low natural abundance and sensitivity of the ²⁹Si nucleus, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or the use of relaxation agents may be employed to enhance signal intensity.

  • Expected Observations:

    • Dicyclohexylphenylsilanol (R₃Si-OH): A characteristic chemical shift for a triorganosilanol.

    • Dicyclohexylphenylsiloxane (R₃Si-O-SiR₃): A different chemical shift, typically downfield from the corresponding silanol, indicating the formation of the Si-O-Si linkage.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 1024 scans.

  • ²⁹Si NMR Acquisition:

    • Acquire a proton-decoupled ²⁹Si spectrum. Due to the low sensitivity, a larger number of scans and a longer relaxation delay may be necessary.

    • Typical parameters: 45° pulse, 10-second relaxation delay, 2048 scans. The use of chromium(III) acetylacetonate (Cr(acac)₃) as a relaxation agent can reduce the required relaxation delay.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Dicyclohexylphenylsilanol Reaction Product NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR Acquire Spectrum C13_NMR ¹³C NMR H1_NMR->C13_NMR Confirm Proton Environment Si29_NMR ²⁹Si NMR C13_NMR->Si29_NMR Confirm Carbon Backbone Structural_Confirmation Structural Confirmation Si29_NMR->Structural_Confirmation Identify Si Environment

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the analyte and, through fragmentation analysis, offers clues about its structure.

  • Causality of Experimental Choices: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferable.

  • Expected Observations:

    • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule will confirm the molecular weight. For dicyclohexylphenylsilanol, this will be at m/z corresponding to C₁₈H₂₈OSi. For the condensation product, dicyclohexylphenylsiloxane, the molecular ion will be at a higher m/z.

    • Fragmentation Pattern: The fragmentation of dicyclohexylphenylsilanol is expected to involve the loss of cyclohexyl and phenyl groups. Common fragments would include [M-C₆H₁₁]⁺ and [M-C₆H₅]⁺. The presence of a phenyl group often leads to a prominent tropylium ion at m/z 91.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation:

    • Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5).

    • Use a temperature program to separate the components of the reaction mixture.

  • MS Detection:

    • The eluting components are introduced into the mass spectrometer.

    • Acquire mass spectra using Electron Ionization (EI) at 70 eV.

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Reaction Product Mixture Vial GC Vial Sample->Vial Solvent Volatile Solvent Solvent->Vial GC Gas Chromatography (Separation) Vial->GC Inject MS Mass Spectrometry (Detection) GC->MS Elute Data_Analysis Identify Components by MW and Fragmentation MS->Data_Analysis Acquire Spectra

Caption: Workflow for GC-MS analysis of reaction products.

X-ray Crystallography: The Gold Standard for Structural Determination

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule.[4][5] This technique is invaluable for definitively establishing connectivity, stereochemistry, and intermolecular interactions in the solid state.

  • Causality of Experimental Choices: This method is chosen when absolute structural proof is required, and other spectroscopic methods are ambiguous.

  • Expected Observations: A detailed crystallographic information file (CIF) that contains the precise coordinates of every atom in the crystal lattice, from which bond lengths, bond angles, and torsion angles can be determined with high precision.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a single crystal of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.

XRay_Workflow cluster_prep Crystal Growth cluster_analysis X-ray Diffraction Purified_Compound Purified Product Crystallization Screen Solvents & Conditions Purified_Compound->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Data_Collection Data Collection (Diffractometer) Single_Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Unambiguous 3D Molecular Structure Structure_Solution->Final_Structure Generate CIF

Caption: Workflow for single-crystal X-ray crystallography.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid and Effective Monitoring Tool

FTIR spectroscopy is an excellent technique for monitoring the progress of the condensation reaction by observing the disappearance of the Si-OH stretch of the starting material and the appearance of the Si-O-Si stretch of the product.

  • Causality of Experimental Choices: FTIR is a quick and straightforward method to qualitatively assess the presence of key functional groups.

  • Expected Observations:

    • Dicyclohexylphenylsilanol: A characteristic broad absorption band for the O-H stretch of the silanol group, typically in the range of 3200-3400 cm⁻¹. A sharp Si-O stretch will also be present around 900-1100 cm⁻¹.

    • Dicyclohexylphenylsiloxane: The disappearance of the broad O-H stretch and the appearance of a strong, broad absorption band for the asymmetric Si-O-Si stretch, typically in the range of 1000-1100 cm⁻¹.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For solids, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquids, a thin film can be cast on a salt plate (e.g., NaCl).

  • Spectrum Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the Si-OH and Si-O-Si functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample Reaction Aliquot Preparation Prepare KBr Pellet or ATR Sample Sample->Preparation Prepared_Sample Prepared Sample Preparation->Prepared_Sample Acquire_Spectrum Acquire FTIR Spectrum Prepared_Sample->Acquire_Spectrum Analyze_Spectrum Analyze Functional Group Region Acquire_Spectrum->Analyze_Spectrum Reaction_Monitoring Monitor Reaction Progress Analyze_Spectrum->Reaction_Monitoring Identify Si-OH and Si-O-Si bands

Caption: Workflow for FTIR-based reaction monitoring.

Conclusion: An Integrated Approach for Confident Structural Assignment

The structural confirmation of dicyclohexylphenylsilanol reaction products is most robustly achieved through an integrated analytical approach. While NMR spectroscopy provides the most comprehensive structural information in a routine setting, mass spectrometry is essential for confirming molecular weights. FTIR offers a rapid and convenient method for monitoring reaction progress. For absolute and unambiguous structural determination, particularly for novel compounds or when stereochemistry is a concern, single-crystal X-ray crystallography is the ultimate arbiter. By judiciously applying these techniques and understanding their respective strengths and limitations, researchers can confidently elucidate the structures of these important organosilicon compounds, paving the way for their successful application in drug development and materials science.

References

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link].

  • MDPI. Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Available from: [Link].

  • NIST WebBook. 1,2-Benzenedicarboxylic acid, dihexyl ester. Available from: [Link].

  • NIST WebBook. Dicyclohexyl phthalate. Available from: [Link].

  • PMC - NIH. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. (2023). Available from: [Link].

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link].

  • Pascal-Man. Si NMR Some Practical Aspects. Available from: [Link].

  • ResearchGate. 13 C-NMR chemical shifts. | Download Table. Available from: [Link].

  • ResearchGate. The 13 C NMR data (100 MHz) of compounds 1-4. Available from: [Link].

  • ResearchGate. The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride... | Download Scientific Diagram. Available from: [Link].

  • ResearchGate. Unusual synthesis and crystal structure of 4-tricyclanol | Request PDF. Available from: [Link].

  • ResearchGate. Various types of silanols and siloxane present on the chromatographic surface. Available from: [Link].

  • The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available from: [Link].

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].

  • nmrdb.org. ( 29 Si) Silicon NMR. Available from: [Link].

  • ResearchGate. Typical 29 Si NMR Chemical Shifts | Download Table. Available from: [Link].

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. (2022). Available from: [Link].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dicyclohexylphenylsilanol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of dicyclohexylphenylsilanol, a member of the organosilicon family. As a Senior Application Scientist, my aim is to equip you with not just a set of procedures, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Understanding the Compound: Properties and Potential Hazards of Dicyclohexylphenylsilanol

  • Organosilicon Compounds: This class of chemicals can react with water, acids, and bases, potentially producing hazardous byproducts.[1] General guidelines for organosilicon compounds recommend disposal in accordance with local regulations, and methods may include neutralization, dilution, or incineration.[1]

  • Dicyclohexyl Analogs: Compounds containing dicyclohexyl groups, such as dicyclohexyl phthalate and dicyclohexylamine, exhibit a range of hazards. Dicyclohexyl phthalate is a granular solid known to pose risks to the male reproductive system upon inhalation and can cause allergic skin reactions.[2][3] Dicyclohexylamine is a corrosive chemical that can cause severe burns to the skin and eyes.[4][5]

  • Silanols: The silanol group (-Si-OH) is known to be a reactive site.[6]

Given this information, it is prudent to treat dicyclohexylphenylsilanol as a hazardous substance, likely a solid, with potential for skin and eye irritation, and unknown long-term health and environmental effects.

Assumed Hazard Profile for Dicyclohexylphenylsilanol:

Hazard CategoryAssumed RiskRationale
Physical Likely a solid. Fine dust may form explosive mixtures with air.Based on similar compounds like dicyclohexyl phthalate.[3]
Health Potential for skin and eye irritation/burns. Possible reproductive toxicity.Inferred from dicyclohexylamine and dicyclohexyl phthalate.[2][3][4][5]
Environmental Potentially toxic to aquatic life with long-lasting effects.A common characteristic of related complex organic molecules.[7][8]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to provide a clear, actionable plan for the disposal of dicyclohexylphenylsilanol and associated waste. This workflow emphasizes waste minimization and adherence to regulatory compliance.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_solid Solid Waste Disposal cluster_labware Contaminated Labware Disposal cluster_gross Grossly Contaminated & Spill Cleanup start Start: Dicyclohexylphenylsilanol Waste Generated assess Assess Waste Type (Solid, Contaminated Labware, Grossly Contaminated) start->assess collect_solid Collect in a Designated, Labeled, Sealable Container assess->collect_solid Solid Compound decontaminate Decontaminate Labware (e.g., rinse with a suitable solvent) assess->decontaminate Contaminated Labware dampen Dampen solid material (e.g., with alcohol) assess->dampen Gross Contamination / Spill store_solid Store in Satellite Accumulation Area collect_solid->store_solid pickup_solid Request Hazardous Waste Pickup store_solid->pickup_solid collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_labware Dispose of Cleaned Labware (as per lab policy) decontaminate->dispose_labware collect_rinsate->store_solid transfer Transfer to Hazardous Waste Container dampen->transfer absorb Use absorbent pads for residues transfer->absorb seal Seal all contaminated materials in a vapor-tight bag/container absorb->seal seal->store_solid

Sources

Personal protective equipment for handling Silanol, dicyclohexylphenyl-

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Dicyclohexylphenyl Silanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Dicyclohexylphenyl Silanol was available at the time of this writing. The following guidance is synthesized from the chemical properties of analogous compounds, including tri-substituted silanols, and general principles of laboratory safety. It is imperative to supplement this guide with a thorough in-house risk assessment before commencing any work.

Section 1: Understanding the Hazards of Dicyclohexylphenyl Silanol

Dicyclohexylphenyl silanol is an organosilicon compound containing a hydroxyl group directly bonded to a silicon atom, which is also attached to two cyclohexyl groups and one phenyl group. While specific toxicity data is unavailable, the primary hazards are inferred from its structural components and the known reactivity of silanols.

1.1 Inferred Health Hazards:

Based on related tri-substituted silanols, dicyclohexylphenyl silanol should be treated as a substance with the potential for the following health effects:

  • Eye Irritation: Direct contact is likely to cause serious eye irritation.

  • Skin Irritation: Prolonged or repeated skin contact may cause irritation.

  • Respiratory Tract Irritation: While likely a low-volatility solid or high-boiling liquid, any dust or aerosol generated during handling may cause irritation to the respiratory tract.

  • Toxicity of Silanols: The toxicity of silica particles has been linked to the presence of silanol groups on their surface, which can interact with biological membranes.[1][2][3][4] While this is primarily a concern for inhaled nanoparticles, it underscores the need to avoid internal exposure to silanols in general.

1.2 Chemical Reactivity:

  • Condensation: Silanols can undergo self-condensation, especially in the presence of acids, bases, or upon heating, to form siloxanes and water. This reactivity is generally lower for bulky tri-substituted silanols.

  • Acidity: Silanols are generally more acidic than their carbon-based alcohol counterparts.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

1.3 Physical State:

The physical state of dicyclohexylphenyl silanol at room temperature is not definitively documented in the available literature. However, given its molecular weight and the presence of bulky cyclohexyl and phenyl groups, it is most likely a white to off-white crystalline solid or a high-boiling, viscous liquid . This guide will provide precautions for handling both solids and liquids.

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling dicyclohexylphenyl silanol.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Standard laboratory coat.Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator with a particulate filter if dust is generated.
Handling Solutions (Liquid) Chemical splash goggles. A face shield should be worn in addition to goggles if there is a significant splash hazard.Chemical-resistant gloves (nitrile or neoprene).Chemical-resistant lab coat or apron over a standard lab coat.Not generally required if handled in a chemical fume hood.
Heating or Reactions Chemical splash goggles and a face shield.Insulated, chemical-resistant gloves.Chemical-resistant lab coat.Work should be conducted in a certified chemical fume hood.

dot

PPE_Protocol cluster_ppe Core PPE Safety Goggles Safety Goggles Nitrile Gloves Nitrile Gloves Lab Coat Lab Coat Weighing Weighing Weighing->Safety Goggles Weighing->Nitrile Gloves Weighing->Lab Coat Handling Solutions Handling Solutions Handling Solutions->Safety Goggles Handling Solutions->Nitrile Gloves Handling Solutions->Lab Coat Face Shield (as needed) Face Shield (as needed) Handling Solutions->Face Shield (as needed) Heating Heating Heating->Safety Goggles Heating->Nitrile Gloves Heating->Lab Coat Heating->Face Shield (as needed) Fume Hood Fume Hood Heating->Fume Hood

Caption: PPE requirements for different laboratory operations involving dicyclohexylphenyl silanol.

Section 3: Safe Handling and Storage

3.1 Engineering Controls:

  • Ventilation: All handling of dicyclohexylphenyl silanol should be conducted in a well-ventilated laboratory. For procedures that may generate dust (if a solid) or aerosols, a certified chemical fume hood is mandatory.

  • Eyewash and Safety Shower: A readily accessible and tested eyewash station and safety shower must be available in the immediate work area.

3.2 Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary equipment or chemicals.

  • Transfer:

    • If Solid: Use a spatula or scoop for transfers. Avoid creating dust. If the material is a fine powder, consider using a glove bag or powder-handling enclosure for weighing and transfers.

    • If Liquid: Use a pipette or a graduated cylinder for transfers. Work over a secondary container to contain any potential spills.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle, oil bath, or hot plate. Avoid open flames. Ensure adequate ventilation to remove any potential decomposition products.

  • Housekeeping: Clean up any spills immediately, following the procedures outlined in Section 4. Keep containers tightly closed when not in use.

3.3 Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.

Section 4: Spill and Exposure Management

4.1 Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the material. For liquid spills, use absorbent materials such as vermiculite or sand. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or acetone), followed by soap and water.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for proper disposal.

4.2 First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

dot

Spill_Response_Workflow Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Small Large Spill Large Spill Assess Spill Size->Large Spill Large Contain Spill Contain Spill Small Spill->Contain Spill Evacuate Area Evacuate Area Large Spill->Evacuate Area Alert Safety Personnel Alert Safety Personnel Evacuate Area->Alert Safety Personnel Alert Safety Personnel->Contain Spill Absorb Liquid / Sweep Solid Absorb Liquid / Sweep Solid Contain Spill->Absorb Liquid / Sweep Solid Decontaminate Area Decontaminate Area Absorb Liquid / Sweep Solid->Decontaminate Area Package Waste Package Waste Decontaminate Area->Package Waste Dispose of Waste Dispose of Waste Package Waste->Dispose of Waste

Caption: Workflow for responding to a spill of dicyclohexylphenyl silanol.

Section 5: Disposal Plan

All waste containing dicyclohexylphenyl silanol must be treated as hazardous chemical waste.

5.1 Waste Collection:

  • Collect all waste, including contaminated PPE and spill cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

5.2 Disposal Procedure:

  • Dispose of the waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Silicone-containing compounds may require specific disposal routes, such as incineration at a licensed facility.[6] Chemical recycling methods for silicones are also emerging.[7][8][9]

References

  • Nearly free surface silanols are the critical molecular moieties that initiate the toxicity of silica particles. (2020). ResearchGate. [Link]

  • The puzzling issue of silica toxicity: are silanols bridging the gaps between surface states and pathogenicity? (2019). NIH. [Link]

  • Silanol - Wikipedia. Wikipedia. [Link]

  • How to dispose of silicone fluid 500 safely? - Blog - Deep Sea. (2025). Deep Sea. [Link]

  • How Can I Recycle Silicone Polymers? - Chemistry For Everyone - YouTube. (2025). YouTube. [Link]

  • How To Recycle Silicone Polymers? - Chemistry For Everyone - YouTube. (2025). YouTube. [Link]

  • Can Silicone Rubber Be Recycled? - Chemistry For Everyone - YouTube. (2025). YouTube. [Link]

Sources

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